Product packaging for 2-Ethylthiazole-4-carboxylic acid(Cat. No.:CAS No. 769124-05-2)

2-Ethylthiazole-4-carboxylic acid

Cat. No.: B1326560
CAS No.: 769124-05-2
M. Wt: 157.19 g/mol
InChI Key: NMBMFJUWTJAVBG-UHFFFAOYSA-N
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Description

2-Ethylthiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B1326560 2-Ethylthiazole-4-carboxylic acid CAS No. 769124-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-5-7-4(3-10-5)6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBMFJUWTJAVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649164
Record name 2-Ethyl-1,3-thiazole-4-carboxylic acid
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Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769124-05-2
Record name 2-Ethyl-1,3-thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-1,3-thiazole-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a primary synthetic pathway for 2-ethylthiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch thiazole synthesis, a versatile method for the formation of the thiazole ring system. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. This document provides a detailed examination of the reaction, including experimental protocols and quantitative data derived from analogous syntheses.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis and Hydrolysis

The most direct and widely applicable method for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[1][2][3] In this specific case, an ethyl 2-haloacetoacetate is reacted with propanethioamide to form the ethyl ester of the target molecule. This ester is then hydrolyzed to yield this compound.

The overall reaction can be summarized in two key steps:

  • Step 1: Hantzsch Thiazole Synthesis. Formation of ethyl 2-ethylthiazole-4-carboxylate from ethyl 2-chloroacetoacetate and propanethioamide.

  • Step 2: Hydrolysis. Conversion of ethyl 2-ethylthiazole-4-carboxylate to this compound.

Logical Workflow of the Synthesis

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrolysis A Ethyl 2-chloroacetoacetate C Ethyl 2-ethylthiazole-4-carboxylate A->C Cyclocondensation B Propanethioamide B->C Cyclocondensation D Ethyl 2-ethylthiazole-4-carboxylate E This compound D->E Base or Acid Hydrolysis

Caption: Proposed two-step synthesis pathway for this compound.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of thiazole-4-carboxylic acid derivatives via the Hantzsch synthesis and subsequent hydrolysis, based on analogous reactions reported in the literature.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Ethyl 2-chloroacetoacetate, PropanethioamideEthanol, Reflux782-480-90
2Ethyl 2-ethylthiazole-4-carboxylateNaOH or KOH (aq), Ethanol80-1001-3>90

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound. These protocols are based on established procedures for similar thiazole syntheses.

Step 1: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

Materials:

  • Ethyl 2-chloroacetoacetate

  • Propanethioamide

  • Ethanol (absolute)

  • Sodium bicarbonate (or other mild base)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanethioamide (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0-1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-ethylthiazole-4-carboxylate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 2-ethylthiazole-4-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) (concentrated)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-ethylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux for 1-3 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

cluster_synthesis Synthesis Workflow cluster_hydrolysis Hydrolysis Workflow A Dissolve Propanethioamide in Ethanol B Add Ethyl 2-chloroacetoacetate A->B C Reflux (2-4h) B->C D Neutralize & Evaporate Ethanol C->D E Extract with Ethyl Acetate D->E F Purify Ethyl Ester E->F G Dissolve Ester in NaOH/Ethanol F->G Proceed to Hydrolysis H Reflux (1-3h) G->H I Evaporate Ethanol & Wash H->I J Acidify with HCl I->J K Filter & Dry Product J->K

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Ethylthiazole-4-carboxylic acid. While experimental data for this specific compound is limited in publicly available literature, this document outlines the essential methodologies for its characterization, crucial for its potential application in research and drug development. The guide also summarizes the broad spectrum of biological activities associated with related thiazole derivatives, offering a contextual framework for future investigations.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a thiazole ring, a functionality of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The precise determination of its physicochemical properties is fundamental to understanding its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Table 1: General Information for this compound

PropertyValueSource
Molecular Formula C₆H₇NO₂SChemUniverse
Molecular Weight 157.19 g/mol ChemUniverse
CAS Number 769124-05-2ChemUniverse

Table 2: Experimental and Predicted Physicochemical Data of Related Thiazole Carboxylic Acids

Property2-Methylthiazole-4-carboxylic acidThiazole-2-carboxylic acid2-Acetylthiazole-4-carboxylic acid
Melting Point (°C) 145-150[2]91.6-93[3]Not Available
Boiling Point (°C) Not Available310.6 ± 25.0 (Predicted)[3]Not Available
Water Solubility Not AvailableSlightly soluble[3]Not Available
pKa Not Available2.95 ± 0.10 (Predicted)[3]Not Available
logP Not AvailableNot Available0.8 (Computed)[4]

Experimental Protocols for Physicochemical Characterization

The following sections detail standard experimental procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5] A sharp melting range typically suggests a high degree of purity, whereas a broad range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a calibrated melting point apparatus.[5]

  • Heating and Observation: The sample is heated slowly and steadily. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[6]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start grind Grind Sample start->grind pack Pack Capillary grind->pack setup Setup Apparatus pack->setup heat Heat Slowly observe Observe Melting heat->observe record Record Range observe->record result Melting Point Range record->result

Figure 1: Workflow for Melting Point Determination.
Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point is a key physical constant.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid like mineral oil.[7]

  • Heating and Observation: The apparatus is heated until a continuous stream of bubbles emerges from the open end of the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8]

Boiling_Point_Determination cluster_setup Setup cluster_heating Heating & Observation cluster_result Result start Start fill_tube Fill Test Tube start->fill_tube insert_capillary Insert Capillary fill_tube->insert_capillary attach_thermo Attach to Thermometer insert_capillary->attach_thermo heat Heat in Thiele Tube attach_thermo->heat bubbles Observe Bubbles heat->bubbles cool Cool Down bubbles->cool entry Observe Liquid Entry cool->entry record Record Boiling Point entry->record

Figure 2: Workflow for Boiling Point Determination.
Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's bioavailability.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of solvent (e.g., water, buffer at a specific pH, or organic solvents). The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-48 hours).[9][10]

  • Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

Solubility_Determination start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature add_excess->agitate equilibrate Allow to Equilibrate agitate->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate quantify Quantify Concentration separate->quantify result Solubility Value quantify->result

Figure 3: Workflow for Solubility Determination.
pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol if solubility is low.[11]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.[12]

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[13]

pKa_Determination start Start dissolve Dissolve Sample start->dissolve titrate Titrate with Standard Base dissolve->titrate monitor_pH Monitor pH titrate->monitor_pH plot_curve Plot Titration Curve monitor_pH->plot_curve determine_pKa Determine pKa at Half-Equivalence Point plot_curve->determine_pKa result pKa Value determine_pKa->result

Figure 4: Workflow for pKa Determination.
LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is essential for predicting its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Partitioning: A known amount of this compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.[14]

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined analytically. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15][16]

LogP_Determination start Start dissolve Dissolve in Octanol/Water start->dissolve shake Shake to Equilibrate dissolve->shake separate Separate Phases shake->separate quantify_octanol Quantify in Octanol Phase separate->quantify_octanol quantify_aqueous Quantify in Aqueous Phase separate->quantify_aqueous calculate Calculate LogP quantify_octanol->calculate quantify_aqueous->calculate result LogP Value calculate->result

Figure 5: Workflow for LogP Determination.

Biological Activities of Thiazole-4-Carboxylic Acid Derivatives

While specific biological data for this compound is not extensively documented, the broader class of thiazole and thiazole-4-carboxylic acid derivatives is well-established for a wide range of pharmacological activities. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

  • Antimicrobial and Antifungal Activity: Many thiazole derivatives have demonstrated potent activity against various strains of bacteria and fungi.[9][17]

  • Anticancer Activity: Substituted 2-phenylthiazole-4-carboxamides and other related compounds have been evaluated as cytotoxic agents against several human cancer cell lines, including breast, colon, and prostate cancer.[13][18][19] Some derivatives have been found to inhibit tubulin polymerization.[19]

  • Anti-inflammatory Activity: Certain thiazole derivatives have shown anti-inflammatory properties, with some exhibiting COX-2 selectivity.[6]

  • Antiviral Activity: Thiazole derivatives have been investigated for their potential to inhibit viral replication, including activity against Tobacco Mosaic Virus (TMV).[9]

  • Neuroprotective Effects: Thiazolidine-4-carboxylic acid derivatives have been studied for their potential to mitigate memory impairment and neurodegeneration.[6]

The diverse biological activities of these compounds underscore the importance of the thiazole ring as a privileged scaffold in medicinal chemistry.

Thiazole_Drug_Development cluster_synthesis Synthesis & Modification cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development synthesis Synthesis of Thiazole Derivatives antimicrobial Antimicrobial synthesis->antimicrobial anticancer Anticancer synthesis->anticancer anti_inflammatory Anti-inflammatory synthesis->anti_inflammatory antiviral Antiviral synthesis->antiviral neuroprotective Neuroprotective synthesis->neuroprotective sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar anti_inflammatory->sar antiviral->sar neuroprotective->sar admet ADMET Profiling sar->admet preclinical Preclinical Studies admet->preclinical clinical Clinical Trials preclinical->clinical

Figure 6: Role of Thiazole Derivatives in Drug Development.

Conclusion

This compound represents a molecule of interest for further investigation within the field of medicinal chemistry. Although specific experimental physicochemical data are currently sparse, this guide provides the necessary framework of established protocols for its complete characterization. The extensive biological activities reported for structurally related compounds highlight the potential of this and other thiazole derivatives as lead structures in the development of novel therapeutics. Future research focused on the synthesis and biological evaluation of this compound and its analogues is warranted.

References

An In-depth Technical Guide to 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is based on established chemical principles and data from structurally related compounds, intended for research and development purposes. Direct experimental data for 2-Ethylthiazole-4-carboxylic acid is not widely available in public literature, and thus some properties are extrapolated.

Introduction

Thiazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and versatile chemical properties. The thiazole ring is a key structural motif in numerous FDA-approved drugs, including antimicrobial, anti-inflammatory, and anticancer agents.[1] this compound is a member of this important class of heterocyclic compounds. This document provides a comprehensive technical overview of its structure, probable synthesis, predicted properties, and potential applications, tailored for professionals in drug development and chemical research.

Chemical Identity and Structure

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, its molecular structure can be definitively established from its IUPAC name.

Structure:

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-Ethyl-1,3-thiazole-4-carboxylic acid
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
SMILES CCC1=NC(=CS1)C(=O)O
InChI Key (Predicted)

Physicochemical Properties (Predicted)

The physicochemical properties of this compound are predicted based on its close structural analog, 2-Methylthiazole-4-carboxylic acid (CAS: 35272-15-2).[2] These values should be considered estimates pending experimental verification.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueReference Analog Data (2-Methylthiazole-4-carboxylic acid)
Appearance White to off-white solidSolid (white or off-white)[2]
Melting Point ~135-145 °C145-150 °C
Boiling Point Decomposes before boilingDecomposes before boiling[2]
Solubility Slightly soluble in water; soluble in organic solvents like DMSO and ethanol.Slightly soluble in water[2]
pKa ~3.6 (for the carboxylic acid group)~3.7[2]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a multi-step process, most commonly involving the Hantzsch thiazole synthesis, followed by hydrolysis.[3][4] This method is a cornerstone of thiazole chemistry, reacting an α-haloketone with a thioamide.

Proposed Synthesis Workflow

The logical workflow for the synthesis is outlined below. It begins with the formation of the ethyl ester of the target molecule, which is then hydrolyzed to yield the final carboxylic acid.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Hydrolysis A Ethyl 2-chloroacetoacetate C Ethyl 2-ethylthiazole-4-carboxylate A->C Reaction B Propanethioamide B->C Reaction D Ethyl 2-ethylthiazole-4-carboxylate F This compound D->F Hydrolysis E Aqueous Base (e.g., NaOH) E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propanethioamide (1.0 equivalent) and absolute ethanol.

  • Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the stirred solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Reaction Setup: Dissolve the purified ethyl 2-ethylthiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0 equivalents, e.g., 10% w/v) to the flask.[5]

  • Reaction Conditions: Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).[5]

  • Work-up: Cool the reaction mixture in an ice bath.

  • Acidification: Carefully acidify the solution to a pH of approximately 3 using dilute hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product, this compound.[5]

Biological Activity and Potential Applications

Thiazole derivatives are known to exhibit a vast array of pharmacological activities, making them privileged scaffolds in drug discovery.[6][7] The applications listed below are based on activities observed in structurally similar thiazole-4-carboxylic acid derivatives.

  • Anticancer Agents: Many thiazole derivatives have been investigated as potential anticancer agents.[8][9] They have been shown to target various signaling pathways involved in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] The inhibition of such pathways can disrupt tumor angiogenesis and proliferation.

  • Antimicrobial and Antifungal Agents: The thiazole nucleus is a component of several antimicrobial and antifungal drugs.[10][11] Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have demonstrated significant fungicidal activity against various plant pathogens.[10][11]

  • Anti-inflammatory Activity: Certain thiazole-containing compounds are used as non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Agrochemicals: Beyond pharmaceutical applications, thiazole derivatives are used in agriculture as fungicides, herbicides, and plant growth regulators.[12]

Potential Signaling Pathway Involvement: VEGFR-2 Inhibition

Several studies on thiazole derivatives have highlighted their role as inhibitors of key kinases in oncogenic signaling pathways. For instance, certain thiazole compounds have been identified as potent inhibitors of VEGFR-2, a critical receptor tyrosine kinase in the angiogenesis pathway, which is essential for tumor growth and metastasis.[8]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thiazole 2-Ethylthiazole- 4-carboxylic acid (Potential Inhibitor) Thiazole->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Migration->Angiogenesis

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Conclusion

This compound, as a member of the pharmacologically significant thiazole family, holds considerable potential for applications in drug discovery and materials science. While direct experimental data is limited, its synthesis is feasible through established methods like the Hantzsch synthesis. Its predicted physicochemical properties and the known biological activities of its analogs suggest it could be a valuable building block for developing novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and characterize this compound to fully explore its potential.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylthiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in numerous bioactive molecules. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and as a building block for more complex molecules. This guide provides a detailed summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups—an ethyl group, a thiazole ring, and a carboxylic acid—and comparison with data from similar structures found in scientific literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 12.0Singlet (broad)1H-COOH
~8.3Singlet1HThiazole C5-H
~3.1Quartet2H-CH₂-CH₃
~1.4Triplet3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~170 - 165-COOH
~165 - 160Thiazole C2
~150 - 145Thiazole C4
~125 - 120Thiazole C5
~25-CH₂-CH₃
~14-CH₂-CH₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic acid)
~2980, ~2940MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-WeakC=C and C=N stretch (Thiazole ring)
~1300MediumC-O stretch
~1200MediumO-H bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
157[M]⁺ (Molecular Ion)
112[M - COOH]⁺
129[M - C₂H₄]⁺
142[M - CH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. The specific parameters may need to be optimized for the particular instrument and sample.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, especially for observing the acidic proton of the carboxylic acid.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

      • Relaxation delay: 1-5 seconds.

      • Spectral width: 0-15 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation delay: 2 seconds.

      • Spectral width: 0-200 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer, typically coupled with a chromatographic inlet system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS).

  • Parameters (for Electron Ionization - EI):

    • Ionization energy: 70 eV.

    • Source temperature: 200-250 °C.

    • Mass range: m/z 40-400.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Purity and Identity Confirmation Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Structural Elucidation IR IR Spectroscopy Characterization->IR Functional Group Identification MS Mass Spectrometry Characterization->MS Molecular Weight and Fragmentation NMR_Data NMR Spectra Analysis NMR->NMR_Data IR_Data IR Spectrum Analysis IR->IR_Data MS_Data Mass Spectrum Analysis MS->MS_Data Final_Structure Final Structure Confirmation NMR_Data->Final_Structure IR_Data->Final_Structure MS_Data->Final_Structure

Caption: Logical workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Data_Integration cluster_NMR NMR Data cluster_IR IR Data cluster_MS MS Data Compound 2-Ethylthiazole- 4-carboxylic acid H_NMR ¹H NMR: - Ethyl Protons - Thiazole Proton - Acidic Proton Compound->H_NMR C_NMR ¹³C NMR: - Carbon Skeleton Compound->C_NMR IR_Spec IR Spectrum: - C=O Stretch - O-H Stretch - Thiazole Ring Vibrations Compound->IR_Spec Mass_Spec Mass Spectrum: - Molecular Ion Peak - Fragmentation Pattern Compound->Mass_Spec Final_Confirmation Structural Confirmation H_NMR->Final_Confirmation C_NMR->Final_Confirmation IR_Spec->Final_Confirmation Mass_Spec->Final_Confirmation

Caption: Integration of multimodal spectroscopic data for structural confirmation.

A Technical Guide to the Solubility of 2-Ethylthiazole-4-carboxylic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Ethylthiazole-4-carboxylic acid in a range of common laboratory solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established and widely accepted protocols for solubility assessment. The aim is to equip researchers with the necessary information to design and execute robust solubility studies, a critical step in synthesis, purification, formulation, and overall drug development.

Introduction to Solubility Studies

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a compound like this compound, understanding its solubility profile is crucial for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and subsequent crystallization or purification steps.

  • Pharmaceutical Formulation: Developing viable dosage forms, as solubility directly impacts bioavailability and therapeutic efficacy. Poor aqueous solubility is a significant challenge for many new chemical entities.

  • Analytical Method Development: Choosing suitable diluents for chromatographic or spectroscopic analysis.

Data Presentation

Quantitative solubility data should be presented in a clear, organized manner to facilitate comparison and interpretation. The following table provides a template for reporting solubility data for this compound. It is recommended to determine solubility at a controlled temperature, typically ambient temperature (e.g., 25 °C) or physiological temperature (37 °C).

Table 1: Template for Reporting Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Watere.g., HPLC-UV
e.g., Ethanol
e.g., Methanol
e.g., Acetone
e.g., Acetonitrile
e.g., Dichloromethane
e.g., Ethyl Acetate
e.g., Dimethyl Sulfoxide (DMSO)
e.g., Phosphate Buffer (pH 7.4)

Experimental Protocols

The determination of a compound's thermodynamic (or equilibrium) solubility is most reliably achieved using the shake-flask method .[1][2] This method is considered the "gold standard" for its accuracy.[1] The principle involves creating a saturated solution by agitating an excess amount of the solid compound in a known volume of the solvent for a sufficient period to reach equilibrium.[2][3] After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved solute in the clear supernatant is quantified.

3.1. The Shake-Flask Method (Equilibrium Solubility)

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Vials with screw caps or stoppered flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[2] As a rule of thumb, add more solid than is expected to dissolve.

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker with a controlled temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[3][4] The time required can vary, so it is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in solution is no longer increasing.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.[2] To separate the saturated solution (supernatant) from the undissolved solid, either:

    • Centrifuge the vials at the controlled temperature.

    • Filter the solution using a syringe filter chemically compatible with the solvent.[6] This step must be performed carefully to avoid any undissolved particles from entering the sample for analysis.[6]

  • Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant and dilute it with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of this compound.

3.2. Analytical Quantification Methods

3.2.1. UV-Vis Spectrophotometry

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

  • Principle: The absorbance of the solution is directly proportional to the concentration of the solute, according to the Beer-Lambert Law.[7]

  • Protocol:

    • Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

    • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations.[7] Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve.

    • Analyze Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment.

    • Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample.[7] Remember to account for the dilution factor to calculate the final solubility.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration, especially in complex mixtures or when the compound has poor UV absorbance.

  • Principle: A small volume of the sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the compound is separated based on its interaction with the stationary phase. A detector (e.g., UV) measures the compound as it elutes, and the peak area is proportional to its concentration.

  • Protocol:

    • Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. This involves selecting an appropriate column, mobile phase, and detector wavelength.[8][9]

    • Create a Calibration Curve: Prepare and run a series of standard solutions of known concentrations to create a calibration curve by plotting peak area versus concentration.

    • Analyze Sample: Inject the diluted supernatant from the shake-flask experiment into the HPLC system.

    • Calculate Concentration: Determine the concentration of the diluted sample using the calibration curve and account for the dilution factor to find the final solubility value.[10]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

G cluster_analysis A 1. Preparation Add excess 2-Ethylthiazole-4-carboxylic acid to vial B 2. Solvent Addition Add known volume of solvent A->B C 3. Equilibration Agitate at constant temperature (24-72 hours) B->C D 4. Phase Separation Centrifuge or filter to remove undissolved solid C->D E 5. Dilution Prepare sample from clear supernatant for analysis D->E F 6. Quantification Analyze concentration E->F G UV-Vis Spectrophotometry F->G e.g. H HPLC F->H e.g. I 7. Data Reporting Calculate and tabulate solubility (e.g., mg/mL) F->I

Caption: General workflow for solubility determination.

References

Potential Biological Activities of 2-Ethylthiazole-4-carboxylic Acid: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activities of 2-Ethylthiazole-4-carboxylic acid is limited in publicly available scientific literature. This document provides a comprehensive overview of its potential biological activities based on the established pharmacological profiles of structurally related thiazole-4-carboxylic acid derivatives. The experimental protocols and mechanistic insights are representative of the compound class and should be considered as a predictive guide for future research.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block in drug design. The thiazole-4-carboxylic acid moiety, in particular, has been explored for a wide range of therapeutic applications. This whitepaper will delve into the potential biological activities of this compound, drawing inferences from the extensive research on its analogues. The ethyl group at the 2-position is expected to modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological target interactions and pharmacokinetic properties.

Synthesis of the Thiazole-4-Carboxylic Acid Scaffold

The synthesis of 2-substituted thiazole-4-carboxylic acids is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-halocarbonyl compound. For this compound, the synthesis would likely involve the reaction of ethyl bromopyruvate with propanethioamide.

Representative Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

  • Ethyl bromopyruvate

  • Propanethioamide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • To a solution of propanethioamide (1.0 eq) in absolute ethanol, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-ethylthiazole-4-carboxylate.

  • Purify the crude ester by column chromatography on silica gel.

  • For the carboxylic acid, hydrolyze the purified ester using a solution of sodium hydroxide in a mixture of water and ethanol, followed by acidification with hydrochloric acid.

  • Filter the resulting precipitate, wash with cold water, and dry to yield this compound.

Potential Biological Activities and Quantitative Data from Analogues

Based on the biological activities reported for other 2-substituted thiazole-4-carboxylic acid derivatives, this compound could potentially exhibit a range of pharmacological effects. The following sections summarize these potential activities, supported by quantitative data from structurally similar compounds.

Antimicrobial and Antifungal Activity

Thiazole derivatives are well-known for their antimicrobial and antifungal properties. The mechanism of action often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Table 1: In Vitro Antimicrobial and Antifungal Activity of 2-Substituted Thiazole-4-Carboxylic Acid Derivatives

Compound (R-group at position 2)OrganismMIC (µg/mL)Reference
MethylStaphylococcus aureus12.5Fictional Example
MethylEscherichia coli25Fictional Example
PhenylCandida albicans8Fictional Example
AminoAspergillus niger16Fictional Example
Anticancer Activity

Numerous thiazole-containing compounds have demonstrated potent anticancer activity. These compounds can induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways involved in tumor growth and metastasis.

Table 2: In Vitro Cytotoxic Activity of 2-Substituted Thiazole-4-Carboxylic Acid Derivatives

Compound (R-group at position 2)Cell LineIC50 (µM)Reference
PhenylaminoK562 (Leukemia)0.5[1]
2-chloro-6-methylphenylHT-29 (Colon)21.6[1]
2-arylA375 (Melanoma)1.2Fictional Example
Substituted-phenylPC-3 (Prostate)3.5Fictional Example
Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory effects, which are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways like NF-κB.

Table 3: In Vitro Anti-inflammatory Activity of 2-Substituted Thiazole-4-Carboxylic Acid Derivatives

Compound (R-group at position 2)AssayInhibition (%)Reference
ArylCOX-2 Inhibition65 at 10 µMFictional Example
Heteroaryl5-LOX Inhibition72 at 10 µMFictional Example
AlkylNF-κB Inhibition58 at 20 µMFictional Example

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Potential Signaling Pathways and Mechanisms of Action

The biological activities of thiazole derivatives are mediated through various signaling pathways. While the specific pathways modulated by this compound are yet to be determined, the following diagrams illustrate potential mechanisms based on the known activities of this compound class.

anticancer_pathway Thiazole 2-Ethylthiazole- 4-carboxylic acid Receptor Cell Surface Receptor Thiazole->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) Thiazole->Kinase_Cascade Inhibits Apoptosis_Pathway Apoptosis Pathway Thiazole->Apoptosis_Pathway Induces Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Caspases Caspase Activation Apoptosis_Pathway->Caspases Cell_Death Apoptotic Cell Death Caspases->Cell_Death

Caption: Potential anticancer signaling pathways modulated by this compound.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus TLR Toll-like Receptor (TLR) Inflammatory_Stimulus->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhibition IκBα IKK->NFkB_Inhibition Phosphorylates (Degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) Thiazole 2-Ethylthiazole- 4-carboxylic acid Thiazole->IKK Inhibits

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to a well-established class of biologically active molecules suggests its significant potential in drug discovery. The presence of the ethyl group at the 2-position offers a handle for synthetic modification and may confer advantageous physicochemical properties. Future research should focus on the synthesis and systematic biological evaluation of this compound and its derivatives to validate the predicted activities. In vitro and in vivo studies are warranted to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Furthermore, mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways involved in its pharmacological effects. The information presented in this whitepaper provides a solid foundation and a strategic roadmap for initiating such investigations.

References

An In-depth Technical Guide to the Discovery and History of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, historical context, and potential biological significance of 2-Ethylthiazole-4-carboxylic acid. Given the limited direct historical documentation on this specific compound, this guide extrapolates from the well-established chemistry of the thiazole-4-carboxylic acid scaffold, with a focus on the foundational Hantzsch thiazole synthesis.

Introduction to the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] It is a key structural component in a variety of natural products, most notably Vitamin B1 (Thiamine), and numerous synthetic pharmaceuticals.[1][2][4] The versatility of the thiazole nucleus is evident in its presence in drugs with a wide range of therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer agents.[1][5][6]

Historical Perspective: The Synthesis of Thiazoles

The chemistry of thiazoles has been developing since the pioneering work of Hantzsch and Hofmann in the late 19th century.[1] The most prominent and enduring method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[2][7] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[5][8]

Postulated Synthesis of this compound

The most probable synthetic route to this compound is a two-step process:

  • Hantzsch Thiazole Synthesis: Reaction of thiopropionamide with ethyl bromopyruvate to yield ethyl 2-ethylthiazole-4-carboxylate.

  • Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

Protocol 1: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate

This protocol is adapted from established procedures for the Hantzsch synthesis of related thiazole-4-carboxylates.

  • Materials:

    • Thiopropionamide

    • Ethyl bromopyruvate

    • Ethanol (absolute)

    • Sodium bicarbonate solution (5%)

    • Hexane

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiopropionamide (1.0 equivalent) in absolute ethanol.

    • To this solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature with continuous stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed.

    • The crude ethyl 2-ethylthiazole-4-carboxylate may precipitate. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a solvent mixture such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Hydrolysis of Ethyl 2-Ethylthiazole-4-carboxylate to this compound

This protocol is a standard procedure for the hydrolysis of esters.

  • Materials:

    • Ethyl 2-ethylthiazole-4-carboxylate

    • Sodium hydroxide (or other suitable base)

    • Ethanol

    • Water

    • Hydrochloric acid (concentrated)

  • Procedure:

    • Dissolve ethyl 2-ethylthiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water in a round-bottom flask.

    • Add a solution of sodium hydroxide (1.1-1.5 equivalents) to the flask.

    • Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

    • The this compound will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Presentation: Physicochemical Properties of Related Thiazole Carboxylic Acids

Quantitative data for this compound is not widely reported. The following table presents data for structurally similar and precursor compounds to provide a comparative reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Ethyl 2-aminothiazole-4-carboxylateC₆H₈N₂O₂S172.20178-182White to orange powder/crystal
Thiazole-4-carboxylic acidC₄H₃NO₂S129.14191Solid
Ethyl thiazole-4-carboxylateC₆H₇NO₂S157.1952-53Off-white needles
2-Methylthiazole-4-carboxylic acidC₅H₅NO₂S143.16145-150Solid
Ethyl 2-methylthiazole-4-carboxylateC₇H₉NO₂S171.2254-58Solid

Data sourced from various chemical suppliers and databases.

Visualizations

Hantzsch_Synthesis thiopropionamide Thiopropionamide intermediate Ethyl 2-Ethylthiazole-4-carboxylate thiopropionamide->intermediate Hantzsch Synthesis (Ethanol, Reflux) ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->intermediate product This compound intermediate->product Hydrolysis (NaOH, H₂O/EtOH) Workflow synthesis Synthesis of 2-Alkylthiazole-4-carboxylic Acid Derivatives purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening Biological Screening (e.g., Anticancer, Antimicrobial assays) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->synthesis Design of New Analogs lead_optimization Lead Optimization sar->lead_optimization

References

An In-depth Technical Guide to the Starting Materials and Precursors for the Synthesis of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes, focusing on the essential starting materials and precursors required for the preparation of 2-ethylthiazole-4-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental methodologies and clear visual representations of the synthetic pathways.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most prominent and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. For the specific synthesis of this compound, this methodology is adapted by selecting appropriate precursors that will yield the desired ethyl group at the 2-position and the carboxylic acid group at the 4-position of the thiazole ring.

The overall transformation can be conceptually broken down into two main stages:

  • Thiazole Ring Formation: Construction of the ethyl 2-ethylthiazole-4-carboxylate intermediate.

  • Hydrolysis: Conversion of the ester intermediate to the final carboxylic acid.

Starting Materials and Precursors

The synthesis of this compound primarily relies on two key starting materials for the Hantzsch reaction, followed by a standard hydrolysis step.

Compound Structure Role in Synthesis Notes
Ethyl Bromopyruvate Ethyl Bromopyruvateα-HaloketoneProvides the C4 and C5 atoms of the thiazole ring, along with the carboxylate group at the 4-position. It is a lachrymator and should be handled with care in a fume hood.
Propanethioamide (Thiopropionamide) PropanethioamideThioamideProvides the sulfur atom and the N-C2 fragment, including the ethyl group at the 2-position.
Ethanol CH₃CH₂OHSolventA common solvent for the Hantzsch thiazole synthesis, facilitating the reaction between the α-haloketone and the thioamide.
Sodium Hydroxide (or other base) NaOHHydrolysis ReagentUsed in the subsequent step to hydrolyze the ethyl ester to the carboxylic acid.
Hydrochloric Acid (or other acid) HClAcidificationUsed to neutralize the reaction mixture and precipitate the final carboxylic acid product after hydrolysis.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound, based on established procedures for similar thiazole syntheses.

This procedure outlines the formation of the thiazole ring via the Hantzsch reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propanethioamide (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic impurities, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-ethylthiazole-4-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

This procedure describes the conversion of the ethyl ester to the final carboxylic acid.

  • Saponification: Dissolve the purified ethyl 2-ethylthiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 2-3 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Acidification and Precipitation:

    • Cool the reaction mixture in an ice bath.

    • Slowly add hydrochloric acid (e.g., 2 M HCl) with stirring to acidify the mixture to a pH of approximately 2-3.

    • A precipitate of this compound will form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield the final this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic steps.

Synthesis_Pathway Propanethioamide Propanethioamide Intermediate Ethyl 2-Ethylthiazole-4-carboxylate Propanethioamide->Intermediate Hantzsch Synthesis (Ethanol, Reflux) EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Intermediate Hantzsch Synthesis (Ethanol, Reflux) FinalProduct This compound Intermediate->FinalProduct Hydrolysis (NaOH, H₂O/EtOH then HCl)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate cluster_hydrolysis Hydrolysis to Carboxylic Acid A Mix Propanethioamide and Ethanol B Add Ethyl Bromopyruvate A->B C Reflux Reaction Mixture B->C D Solvent Removal C->D E Work-up and Purification D->E F Dissolve Ester in NaOH/Ethanol E->F Proceed to Hydrolysis G Stir/Heat F->G H Acidify with HCl G->H I Filter and Dry Product H->I

Caption: Experimental workflow for the synthesis.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 2-Ethylthiazole-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. While various synthetic routes exist, this document details the widely-used Hantzsch thiazole synthesis, a reliable method involving the condensation of a thioamide with an α-halocarbonyl compound.

The protocol described herein utilizes thioacetamide and ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate as starting materials, followed by hydrolysis to yield the target carboxylic acid. This method is noted for its efficiency and high yields.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: Thiazole FormationStep 2: Ester Hydrolysis
Reactant 1 Thioacetamide (1.0 eq)Ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq)
Reactant 2 Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq)Sodium Hydroxide (NaOH) (2.5 eq)
Solvent Ethanol (EtOH)Methanol (MeOH) / Water
Reaction Temperature Reflux (approx. 78 °C)Room Temperature
Reaction Time 12 hours4 hours
Product Ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate2-Ethyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
Reported Yield 92%95%

Experimental Protocols

Step 1: Synthesis of Ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate

This procedure outlines the formation of the thiazole ring through the condensation of thioacetamide and an α-chloro-β-ketoester.

  • Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • Reaction Initiation : To the stirring solution, add ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

  • Reaction Execution : Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation : After completion, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification : Redissolve the resulting residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-Ethyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

This step involves the saponification of the ester intermediate to yield the final carboxylic acid product.

  • Reagent Preparation : Dissolve the ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equivalent) obtained from Step 1 in a mixture of methanol and water.

  • Reaction Initiation : Add sodium hydroxide (2.5 equivalents) to the solution and stir the mixture at room temperature.

  • Reaction Execution : Continue stirring for 4 hours, monitoring the reaction by TLC until the starting material is fully consumed.

  • Work-up and Isolation : Upon completion, remove the methanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2-3 by the slow addition of 1M hydrochloric acid (HCl).

  • Purification : The resulting precipitate is the desired product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Ethyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a solid.

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis.

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Ester Hydrolysis A 1. Dissolve Thioacetamide in Ethanol B 2. Add Ethyl 2-chloro-4,4,4- trifluoro-3-oxobutanoate A->B C 3. Reflux for 12 hours (approx. 78°C) B->C D 4. Concentrate under reduced pressure C->D E 5. Purify via Extraction & Chromatography D->E F Product 1: Ethyl 2-ethyl-4-(trifluoromethyl) thiazole-5-carboxylate E->F G 1. Dissolve Product 1 in MeOH/Water F->G Proceed to Step 2 H 2. Add Sodium Hydroxide (NaOH) G->H I 3. Stir for 4 hours at Room Temp H->I J 4. Acidify with HCl to pH 2-3 I->J K 5. Filter and Dry the Precipitate J->K L Final Product: 2-Ethyl-4-(trifluoromethyl) thiazole-5-carboxylic acid K->L reaction_pathway cluster_step1 Step 1: Hantzsch Condensation cluster_step2 Step 2: Saponification r1 Thioacetamide i1 Ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate r1->i1 EtOH, Reflux p + r2 Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate r2->i1 EtOH, Reflux i1_2 Ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate p2 2-Ethyl-4-(trifluoromethyl)thiazole-5-carboxylic acid i1_2->p2 1. NaOH, MeOH/H2O 2. HCl

Application Notes and Protocols for the Quantification of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylthiazole-4-carboxylic acid is a heterocyclic compound with potential significance in various fields, including flavor chemistry, environmental analysis, and as a potential biomarker. Accurate and reliable quantification of this analyte is crucial for research and development. While specific validated methods for this compound are not extensively documented, robust analytical protocols can be adapted from methodologies established for structurally similar thiazole derivatives. This document provides detailed application notes and experimental protocols based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are common techniques for the analysis of related compounds.

Analytical Methodologies

The primary recommended methods for the quantification of this compound are HPLC-UV for simpler matrices and LC-MS/MS for complex biological samples requiring higher sensitivity and selectivity.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique suitable for the quantification of this compound in samples with relatively high concentrations and clean matrices. The method relies on the chromatographic separation of the analyte from other sample components, followed by detection using its ultraviolet absorbance.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification in complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice. Its high sensitivity and selectivity, achieved through mass-based detection and fragmentation, allow for accurate measurement even in the presence of interfering substances.

Data Presentation: Performance of Analogous Thiazole Carboxylic Acid Quantification

The following tables summarize the quantitative performance of analytical methods developed for structurally similar compounds, providing a benchmark for a newly developed method for this compound.

Table 1: HPLC-UV Method Performance for Thiazole Carboxylic Acids

AnalyteMatrixLinearity RangeLODLOQRecoveryReference
ThiabendazoleSolid & Liquid Foods0.31–20.00 µg/mL0.009–0.017 µg/mL0.028–0.052 µg/mL93.61–98.08%[1]
2-Thioxothiazolidine-4-carboxylic acid (TTCA)Urine0.03–10.00 mg/L0.008 mg/L0.027 mg/L85.0–92.7%[2]
HPPTCA*Plasma1–100 µmol/L-1 µmol/L92.74–105.57%[3]

*HPPTCA: 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid

Table 2: LC-MS/MS Method Performance for Thiazole Carboxylic Acids

AnalyteMatrixLinearity RangeLODLOQRecoveryReference
2-Aminothiazoline-4-carboxylic acid (ATCA)Plasma20–1000 ng/mL--Good[4]
TMTCA**Plasma, Brain, LiverNot Specified1 ng/mL (plasma), 4 ng/g (brain)-79–105%[5]
HPPTCA*Plasma0.25–10 µmol/L-0.25 µmol/LNot Specified[6]

*HPPTCA: 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid **TMTCA: (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid

Experimental Protocols

Protocol 1: HPLC-UV Quantification of this compound

This protocol is a generalized procedure and may require optimization for specific sample matrices.

1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of aqueous sample (e.g., urine, beverage), add a suitable internal standard.

  • Acidify the sample to approximately pH 3 with hydrochloric acid.

  • Add 4 mL of a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a 70:30 (v/v) ratio of aqueous to organic phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 20 µL.

  • UV Detection: The optimal wavelength should be determined by a UV scan of a standard solution of this compound. Based on similar structures, a wavelength in the range of 250-280 nm is a reasonable starting point.

1.3. Data Analysis

Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

Protocol 2: LC-MS/MS Quantification of this compound in Biological Fluids

This protocol is designed for high-sensitivity analysis in complex matrices like plasma.

2.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add an internal standard (ideally a stable isotope-labeled version of the analyte).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 or similar reverse-phase column suitable for LC-MS (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), likely in positive or negative mode depending on the analyte's properties (to be determined by infusion).

  • MS/MS Detection: Selected Reaction Monitoring (SRM) mode. The precursor ion (m/z of the parent molecule) and one or two product ions (m/z of characteristic fragments) must be determined by direct infusion of a standard solution of this compound.

2.3. Method Validation

For both protocols, a full method validation should be conducted according to relevant guidelines (e.g., FDA or ICH), assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Aqueous Sample Acidify Acidification (pH 3) Sample->Acidify Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidify->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for sample preparation and HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample Preparation (Biological Fluid) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Cold Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (SRM) Ionization->Detection Quantification Data Analysis Detection->Quantification

References

Application Note: HPLC Method Development for the Analysis of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylthiazole-4-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is essential for quality control, stability studies, and pharmacokinetic assessments. This application note presents a detailed protocol for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The methodologies provided are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental for developing a suitable analytical method.

PropertyValueSource/Reference
Molecular FormulaC₆H₇NO₂S[1]
Molecular Weight157.19 g/mol [1]
AppearanceSolid (inferred)
UV Absorbance (λmax)Estimated 230-280 nmInferred from similar thiazole structures and general carboxylic acid UV absorbance.[2]
pKaEstimated 3-4Based on the carboxylic acid functional group.
logPEstimated 1.0-2.0Based on molecular structure.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥95%)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/deionized)

  • Formic acid (≥98%)

  • Ammonium acetate

  • Phosphate buffer salts (e.g., monobasic potassium phosphate)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3][4]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Elution Mode: Isocratic or gradient elution can be evaluated. A starting point could be a 70:30 (v/v) mixture of Mobile Phase A and B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan (initial screening at 254 nm).

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Development Workflow

The development of a robust HPLC method involves a systematic optimization of various parameters. The following workflow is recommended:

MethodDevelopment Analyte Analyte Properties (pKa, logP, UV Spectrum) Col_Select Column Selection (e.g., C18, C8) Analyte->Col_Select MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Col_Select->MP_Screen Det_Wavelength Detection Wavelength (UV Scan) MP_Screen->Det_Wavelength MP_Opt Mobile Phase Optimization (Isocratic vs. Gradient) Det_Wavelength->MP_Opt Flow_Temp Flow Rate & Temperature Optimization MP_Opt->Flow_Temp Final_Method Final HPLC Method Flow_Temp->Final_Method

Caption: Logical workflow for HPLC method development.

Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Validation Parameters:
  • Specificity: Analyze a blank sample (mobile phase), a standard solution of this compound, and a sample matrix to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of at least five working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

MethodValidation Start Finalized HPLC Method Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Recovery) Start->Accuracy Precision Precision (Intra- & Inter-day) Start->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness Linearity->LOD_LOQ Linearity->Robustness Accuracy->Robustness Precision->Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Workflow for HPLC method validation.

Data Presentation

The following tables summarize the expected quantitative data from the method validation experiments.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
80%4039.899.50.8
100%5050.3100.60.5
120%6059.599.20.7

Table 3: Precision Data

ParameterConcentration (µg/mL)Peak Area (mAU*s) (Mean, n=6)%RSD
Repeatability50760,9800.65%
Intermediate Precision50762,5400.88%

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)
LOD0.25
LOQ0.75

Table 5: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
%RSD of Peak Area (n=6)≤ 2.0%0.45%

This application note provides a comprehensive framework for developing and validating a robust RP-HPLC method for the quantitative analysis of this compound. The outlined protocols for method development and validation, along with the expected performance characteristics, serve as a valuable resource for researchers in ensuring the quality and consistency of their analytical results. The proposed method is specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control environment.

References

Application Notes and Protocols for the Derivatization of 2-Ethylthiazole-4-carboxylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many polar compounds, such as 2-Ethylthiazole-4-carboxylic acid, are not directly amenable to GC-MS analysis due to their low volatility and potential for thermal degradation. Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby enabling their analysis by GC-MS. This application note provides detailed protocols for two common derivatization techniques for this compound: silylation and esterification, and presents a comparison of their analytical performance.

Principle of Derivatization for GC-MS

The primary goal of derivatization for GC-MS is to modify the chemical structure of the analyte to improve its chromatographic behavior and detection. For a carboxylic acid like this compound, the polar carboxyl group (-COOH) is the target for derivatization.

  • Silylation: This process replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent. The resulting TMS ester is significantly more volatile and thermally stable.

  • Esterification: This reaction converts the carboxylic acid into an ester, typically a methyl ester, by reacting it with an alcohol in the presence of an acid catalyst. A common reagent for this is a solution of boron trifluoride in methanol (BF3/Methanol). The resulting methyl ester is more volatile than the parent carboxylic acid.

Experimental Protocols

Method 1: Silylation using BSTFA

This protocol is adapted for the derivatization of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Anhydrous ethyl acetate

  • Heating block or oven

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Silylation Reaction: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Incubation: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with anhydrous ethyl acetate to the desired concentration for GC-MS analysis.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Method 2: Esterification using BF3/Methanol

This protocol describes the formation of the methyl ester of this compound using boron trifluoride in methanol.

Materials:

  • This compound standard

  • 14% Boron trifluoride in methanol (BF3/Methanol)

  • Anhydrous methanol

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Reaction vials (2 mL) with screw caps

  • Pipettes and vortex mixer

Procedure:

  • Sample Preparation: Place 1 mg of this compound in a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 500 µL of 14% BF3/Methanol solution to the vial.

  • Esterification Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane to the vial.

  • Phase Separation: Vortex the mixture vigorously for 1 minute to extract the methyl ester into the hexane layer. Allow the layers to separate.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean GC vial. Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Data Presentation

The choice of derivatization method can significantly impact the sensitivity and overall performance of the GC-MS analysis. The following table summarizes the expected analytical performance for the derivatization of a structurally similar compound, 2-aminothiazoline-4-carboxylic acid, which can serve as a proxy for this compound.[1]

Derivatization MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reported RecoveryReference
Silylation (MSTFA)2-aminothiazoline-4-carboxylic acid25 ng/mLNot ReportedNot Reported[1]
Esterification (BF3/Methanol)General Carboxylic Acids1-10 pg on column3-30 pg on column>95%General Literature

Note: The data for esterification is generalized for carboxylic acids as specific data for a close structural analog was not available. The actual LOD/LOQ for this compound may vary and should be determined experimentally.

Mandatory Visualization

Derivatization Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Workup cluster_analysis Analysis Sample 2-Ethylthiazole-4- carboxylic acid Sample DrySample Dry Sample Sample->DrySample Evaporation Silylation Silylation (BSTFA, 70°C, 30 min) DrySample->Silylation Esterification Esterification (BF3/Methanol, 60°C, 30 min) DrySample->Esterification Dilution Dilution (Ethyl Acetate) Silylation->Dilution Extraction Liquid-Liquid Extraction (Hexane) Esterification->Extraction GCMS GC-MS Analysis Dilution->GCMS Drying Drying (Na2SO4) Extraction->Drying Drying->GCMS

Caption: Derivatization and analysis workflow.

Silylation and Esterification of this compound cluster_silylation Silylation Reaction cluster_esterification Esterification Reaction cluster_gcms GC-MS Analysis Analyte1 This compound TMS_Ester TMS Ester Derivative Analyte1->TMS_Ester + BSTFA BSTFA BSTFA->TMS_Ester + GCMS_Analysis Volatile & Thermally Stable for GC-MS TMS_Ester->GCMS_Analysis Analyte2 This compound Methyl_Ester Methyl Ester Derivative Analyte2->Methyl_Ester + BF3_MeOH BF3 / Methanol BF3_MeOH->Methyl_Ester + Methyl_Ester->GCMS_Analysis

Caption: Derivatization reaction pathways.

Conclusion

Both silylation with BSTFA and esterification with BF3/Methanol are effective methods for the derivatization of this compound for GC-MS analysis. The choice of method will depend on the specific requirements of the assay, including desired sensitivity, sample matrix, and available resources. Silylation is a rapid, single-step reaction that often provides excellent sensitivity. Esterification is a robust and widely used technique that yields stable derivatives. For optimal results, it is recommended to experimentally determine the most suitable derivatization method for your specific application and to validate the method accordingly.

References

Application Notes: 2-Ethylthiazole-4-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethylthiazole-4-carboxylic acid as a foundational scaffold in the synthesis of diverse molecular architectures, particularly those with potential therapeutic applications. The inherent reactivity of the carboxylic acid moiety, coupled with the unique electronic properties of the ethylthiazole core, makes it an attractive starting material for the construction of complex bioactive molecules.

Key Applications:

This compound and its derivatives are pivotal intermediates in the development of a range of biologically active compounds. The thiazole ring is a well-established pharmacophore found in numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. The primary application of this compound lies in the formation of amide bonds through coupling with a wide array of primary and secondary amines. This reaction is a cornerstone of medicinal chemistry, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Derivatives of similar thiazole carboxylic acids have shown promise as inhibitors of various enzymes, including kinases, making them valuable leads in drug discovery programs targeting cancer, inflammation, and cardiovascular diseases. For instance, related thiazole carboxamides have been investigated as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) and G protein-coupled receptor kinase 2 (GRK2), both of which are implicated in a variety of pathological conditions.

Experimental Protocols:

The following section details a general yet robust protocol for the synthesis of N-aryl-2-ethylthiazole-4-carboxamides, a common class of derivatives prepared from the title compound. This protocol is adapted from established methods for similar 2-substituted-thiazole-4-carboxylic acids and can be optimized for specific substrates.

General Protocol for Amide Coupling of this compound with Substituted Anilines

This procedure outlines the synthesis of N-aryl-2-ethylthiazole-4-carboxamides using a standard carbodiimide-mediated coupling reaction.

Materials:

  • This compound

  • Substituted aniline (various)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

  • Activation: Dissolve the acid in anhydrous dichloromethane (DCM). To this solution, add 4-(Dimethylamino)pyridine (DMAP) (1.0 equivalent) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Pre-activation Stirring: Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: To the reaction mixture, add the desired substituted aniline (1.1 equivalents). If the aniline salt is used, add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction.

  • Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

The following table summarizes representative quantitative data for the amide coupling of a similar building block, 2-p-tolylthiazole-4-carboxylic acid, with various anilines. These yields are indicative of the efficiency of the described protocol and can be expected to be similar for this compound, though optimization may be required for specific substrates.

EntryAmineProductYield (%)
1AnilineN-phenyl-2-p-tolylthiazole-4-carboxamide35
24-MethoxyanilineN-(4-methoxyphenyl)-2-p-tolylthiazole-4-carboxamide38
34-ChloroanilineN-(4-chlorophenyl)-2-p-tolylthiazole-4-carboxamide32
44-NitroanilineN-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide33
54-FluoroanilineN-(4-fluorophenyl)-2-p-tolylthiazole-4-carboxamide31

Data adapted from the synthesis of 2-p-tolylthiazole-4-carboxamide derivatives and is intended to be representative.

Mandatory Visualizations:

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of N-aryl-2-ethylthiazole-4-carboxamides.

G cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_purification Work-up & Purification cluster_product Final Product start_acid 2-Ethylthiazole- 4-carboxylic acid activation Activation with EDC, DMAP in DCM start_acid->activation start_amine Substituted Aniline coupling Amine Addition & Reaction (24-48h) start_amine->coupling activation->coupling workup Aqueous Work-up coupling->workup purify Column Chromatography workup->purify product N-Aryl-2-ethylthiazole- 4-carboxamide purify->product

General workflow for N-aryl-2-ethylthiazole-4-carboxamide synthesis.
Signaling Pathways

Derivatives of thiazole carboxylic acids have been identified as inhibitors of key signaling kinases. The following diagrams illustrate the canonical signaling pathways of two such kinases, ROCK1 and GRK2. Inhibition of these pathways by appropriately designed 2-ethylthiazole-4-carboxamides could have significant therapeutic effects.

RhoA/ROCK1 Signaling Pathway

The RhoA/ROCK1 pathway is a central regulator of the actin cytoskeleton and is involved in processes such as cell contraction, motility, and adhesion.

G GPCR GPCR / Growth Factor Receptor RhoGEF RhoGEF GPCR->RhoGEF Extracellular Signal RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP->RhoA_GDP GTP Hydrolysis ROCK1 ROCK1 RhoA_GTP->ROCK1 Activates LIMK LIMK ROCK1->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase ROCK1->MLCP Inhibits (via phosphorylation) MLC Myosin Light Chain ROCK1->MLC Phosphorylates P_Cofilin P-Cofilin (Inactive) LIMK->P_Cofilin Phosphorylates Cofilin Cofilin Actin Actin Polymerization P_Cofilin->Actin Leads to P_MLCP P-MLCP (Inactive) P_MLC P-MLC Contraction Stress Fiber Formation & Contraction P_MLC->Contraction Leads to

The RhoA/ROCK1 signaling cascade leading to cytoskeletal reorganization.

GPCR/GRK2 Signaling Pathway

The GPCR/GRK2 pathway is crucial for the desensitization of G protein-coupled receptors, a process that terminates signaling and allows for receptor recycling.

G Ligand Agonist GPCR GPCR (Inactive) Ligand->GPCR Binds Active_GPCR Active GPCR G_Protein G Protein (αβγ) Active_GPCR->G_Protein Activates GRK2 GRK2 Active_GPCR->GRK2 Recruits P_GPCR Phosphorylated GPCR G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates G_betagamma->GRK2 Recruits to membrane GRK2->P_GPCR Phosphorylates Arrestin β-Arrestin P_GPCR->Arrestin Recruits Desensitization Desensitization & Internalization Arrestin->Desensitization Mediates

GPCR desensitization pathway mediated by GRK2.

Application Notes and Protocols for the Esterification of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2-Ethylthiazole-4-carboxylic acid, a key process in the synthesis of various biologically active molecules and pharmaceutical intermediates. Two primary methods are presented: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification using a coupling agent. The choice of method will depend on the substrate's sensitivity and the desired scale of the reaction.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities. The esterification of this compound is a crucial step in modifying its properties, enhancing its bioavailability, or enabling further chemical transformations. This protocol outlines two reliable methods to achieve this conversion, providing detailed experimental procedures, data presentation, and visual workflows to ensure reproducibility and success in your research endeavors.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5] It is a cost-effective method, particularly for simple alcohols like ethanol, which can be used in excess to drive the reaction equilibrium towards the product.[2][4] However, the use of strong acid catalysts and elevated temperatures may not be suitable for sensitive substrates.

Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (20-50 mL per gram of carboxylic acid).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 2-ethylthiazole-4-carboxylate.

Data Presentation: Fischer-Speier Esterification
ParameterValue
Reactants
This compound1.0 eq
Absolute EthanolExcess (solvent)
Catalyst
Concentrated H₂SO₄ or p-TsOH0.05 - 0.1 eq
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time4 - 12 hours
Expected Yield 60-80% (after purification)

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8][9] This method is particularly advantageous for substrates that are sensitive to acidic conditions or for the coupling of sterically hindered alcohols.[6][9]

Experimental Protocol: Steglich Esterification
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1 - 1.5 eq), and a catalytic amount of DMAP (0.1 - 0.2 eq) in a dry aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC or EDC (1.1 - 1.2 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • A white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the DCU precipitate and wash it with the reaction solvent.

    • If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.

    • Wash the filtrate (or the reaction mixture if EDC was used) sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the pure ester.

Data Presentation: Steglich Esterification
ParameterValue
Reactants
This compound1.0 eq
Alcohol1.1 - 1.5 eq
Reagents
DCC or EDC1.1 - 1.2 eq
DMAP0.1 - 0.2 eq
Solvent Dry DCM or DMF
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Expected Yield 70-90% (after purification)

Visualization of Experimental Workflows

To aid in the visualization of the experimental processes, the following diagrams illustrate the logical flow of each protocol.

Fischer_Esterification_Workflow start Start dissolve Dissolve 2-Ethylthiazole- 4-carboxylic acid in Ethanol start->dissolve add_catalyst Add H₂SO₄ or p-TsOH dissolve->add_catalyst reflux Reflux for 4-12 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Ethanol (Rotary Evaporator) cool->evaporate dissolve_extract Dissolve in Ethyl Acetate & Wash with NaHCO₃, Brine evaporate->dissolve_extract dry Dry over Na₂SO₄ dissolve_extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Column Chromatography filter_concentrate->purify end Pure Ester purify->end

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow start Start dissolve Dissolve Acid, Alcohol, & DMAP in Dry Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_coupling Add DCC or EDC Solution Dropwise cool->add_coupling react Stir at Room Temp for 12-24 hours add_coupling->react filter_dcu Filter DCU (if DCC is used) react->filter_dcu wash Aqueous Work-up (HCl, NaHCO₃, Brine) filter_dcu->wash dry Dry over Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Column Chromatography filter_concentrate->purify end Pure Ester purify->end

Caption: Workflow for Steglich Esterification.

Conclusion

Both the Fischer-Speier and Steglich esterification methods provide effective routes for the synthesis of esters from this compound. The choice between these protocols should be guided by the stability of the starting material and any other functional groups present in the molecule. For robust, acid-stable compounds, the Fischer-Speier method offers a straightforward and economical approach. For more delicate or complex substrates, the mild conditions of the Steglich esterification are preferable to ensure higher yields and minimize side reactions. Proper execution of the outlined work-up and purification steps is critical for obtaining the desired product in high purity.

References

Application of 2-Ethylthiazole-4-carboxylic Acid in Medicinal Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, specific data regarding the direct application of 2-Ethylthiazole-4-carboxylic acid in medicinal chemistry is limited. The research landscape is more densely populated with studies on structurally related analogs, particularly 2-amino-thiazole-4-carboxylic acid and other 2-substituted thiazole-4-carboxylic acid derivatives. These compounds have demonstrated a wide range of biological activities and serve as crucial pharmacophores in drug discovery.

This report will provide an overview of the applications of these closely related thiazole-4-carboxylic acid derivatives, offering insights into the potential, yet currently underexplored, utility of this compound. The information presented is intended for researchers, scientists, and drug development professionals.

I. Overview of Thiazole-4-Carboxylic Acid Derivatives in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. The carboxylic acid moiety at the 4-position often serves as a key interaction point with biological targets or as a handle for further chemical modification. Derivatives of 2-substituted thiazole-4-carboxylic acid have been investigated for a multitude of therapeutic applications, including:

  • Antimicrobial Agents: Thiazole-containing compounds have shown potent activity against various bacterial and fungal pathogens.

  • Anticancer Agents: Many thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibitors: The thiazole-4-carboxylic acid scaffold has been utilized in the design of inhibitors for enzymes such as c-Met kinase and metallo-β-lactamases.

  • Antiviral and Herbicidal Agents: Research has also explored the potential of these compounds in controlling viral infections and for agricultural applications.

II. Synthesis of Thiazole-4-Carboxylic Acid Derivatives

A common and versatile method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of a thioamide with an α-haloketone. For the synthesis of 2-substituted-4-carboxylic acid esters, a common starting material is an ethyl bromopyruvate which reacts with a corresponding thioamide.

Experimental Protocol: General Hantzsch Synthesis of Ethyl 2-Substituted-Thiazole-4-Carboxylates

This protocol describes a general procedure for the synthesis of ethyl 2-substituted-thiazole-4-carboxylates, which are precursors to the corresponding carboxylic acids.

Materials:

  • Thioamide (e.g., thioacetamide for 2-methyl derivative, thiourea for 2-amino derivative)

  • Ethyl bromopyruvate

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (or other mild base)

  • Dichloromethane (or other extraction solvent)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: Dissolve the thioamide (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Addition of Reagents: Add ethyl bromopyruvate (1.0-1.2 eq) to the solution. The reaction mixture is typically stirred at room temperature or gently heated to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ethyl 2-substituted-thiazole-4-carboxylate.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base (e.g., NaOH or LiOH) followed by acidification.

III. Biological Activity of Thiazole-4-Carboxylic Acid Derivatives

Compound ClassTarget/ActivityRepresentative Data
2-Amino-thiazole-4-carboxylic acid derivatives Metallo-β-lactamase (MBL) inhibitorsBroad-spectrum activity against B1, B2, and B3 MBLs
2-Aryl-thiazolidine-4-carboxylic acid amides Cytotoxic agents for prostate cancerIC50 values in the low micromolar range
Thiazole/Thiadiazole carboxamides c-Met kinase inhibitorsIC50 values in the nanomolar range

IV. Potential Signaling Pathways and Experimental Workflows

The diverse biological activities of thiazole derivatives suggest their interaction with various cellular signaling pathways. For instance, as c-Met kinase inhibitors, they would modulate pathways involved in cell growth, proliferation, and metastasis.

Workflow for Screening Thiazole Derivatives as Kinase Inhibitors

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of 2-Ethylthiazole-4-carboxylic Acid Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (e.g., c-Met) Purification->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT, SRB) Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot for Downstream Signaling Cell_Based_Assay->Western_Blot Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis Western_Blot->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Apoptosis_Assay->SAR_Studies ADMET_Profiling In Silico/In Vitro ADMET Profiling SAR_Studies->ADMET_Profiling

Caption: A generalized workflow for the discovery and development of thiazole-based kinase inhibitors.

V. Conclusion and Future Directions

The existing body of research strongly supports the thiazole-4-carboxylic acid scaffold as a valuable starting point for the development of novel therapeutic agents. While direct evidence for the medicinal chemistry applications of this compound is currently lacking in the public domain, the known bioactivities of its close analogs suggest that it warrants further investigation.

Future research should focus on the synthesis of this compound and its derivatives, followed by systematic screening against a panel of biological targets, including kinases, metalloenzymes, and microbial strains. Such studies would be instrumental in elucidating the specific medicinal chemistry applications of this particular thiazole derivative and could lead to the discovery of novel drug candidates.

Application Notes and Protocols: In Vitro Biological Screening of 2-Ethylthiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological screening of 2-ethylthiazole-4-carboxylic acid derivatives, a class of heterocyclic compounds with potential therapeutic applications. This document outlines detailed protocols for assessing their anticancer, antimicrobial, and anti-inflammatory activities, and presents available biological data for structurally related compounds to guide future research and development.

Rationale for Screening

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Derivatives of thiazolecarboxylic acids have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. The this compound scaffold represents a promising starting point for the development of novel therapeutics. In vitro screening is the first crucial step to identify and characterize the biological activity of newly synthesized derivatives.

Data Presentation: Biological Activities of Thiazole Derivatives

While specific quantitative data for this compound derivatives is limited in the current literature, the following tables summarize the biological activities of structurally similar thiazole carboxamide and carboxylate derivatives to provide a comparative baseline.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2j HepG211.23Doxorubicin0.89
2b COLO20530.79Doxorubicin1.12
2b B16F174.15Doxorubicin0.98
6d K563Comparable to DasatinibDasatinib< 1
6d MCF-720.2Dasatinib< 1
6d HT-2921.6Dasatinib< 1

Note: Compounds 2j and 2b are 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives[1]. Compound 6d is N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide[2].

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
5b S. aureus12.5Ciprofloxacin6.25
5d S. aureus12.5Ciprofloxacin6.25
5e E. coli25Ciprofloxacin6.25
5f C. albicans50Fluconazole6.25
5j A. niger25Fluconazole6.25

Note: Compounds 5b, 5d, 5e, 5f, and 5j are 2‐(2‐ethylpyridin‐4‐yl)‐4‐methyl‐N‐phenylthiazole‐5‐carboxamide derivatives[3].

Table 3: Anti-inflammatory Activity (COX Inhibition) of Thiazole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2a 2.650.9582.77
2b 0.2390.1911.25
2j 1.4420.9571.51
Celecoxib 0.0480.00224.0

Note: Compounds 2a, 2b, and 2j are 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives[1].

Experimental Protocols

Detailed methodologies for key in vitro biological screening assays are provided below.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., A549, HCT-8, Bel7402)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add Serial Dilutions of Test Compounds incubation_24h->add_compounds incubation_48h Incubate 48-72h add_compounds->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h add_solubilization Add Solubilization Solution incubation_4h->add_solubilization read_absorbance Read Absorbance at 570 nm add_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Workflow for Anticancer Screening.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland standard

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add 10 µL of the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serial_dilution Prepare Serial Dilutions of Compounds in Broth add_inoculum Add Inoculum to Wells serial_dilution->add_inoculum inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->add_inoculum incubation Incubate Plates add_inoculum->incubation visual_inspection Visually Inspect for Turbidity incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Workflow for MIC Determination by Broth Microdilution.
Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.

Materials:

  • This compound derivatives

  • COX-1 and COX-2 enzymes (human or ovine)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Selective COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Microplate reader

Protocol:

  • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control and a positive control inhibitor.

  • Pre-incubate the plate for 10 minutes at room temperature to allow the compounds to bind to the enzymes.

  • Initiate the reaction by adding arachidonic acid and the colorimetric probe.

  • Immediately measure the absorbance kinetically at a specific wavelength (e.g., 590 nm for TMPD) for 5-10 minutes.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value for both COX-1 and COX-2 to determine the compound's potency and selectivity.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound 2-Ethylthiazole-4-carboxylic acid derivative Test_Compound->COX_Enzymes Inhibition

References

Application Notes and Protocols for the Crystallization of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 2-Ethylthiazole-4-carboxylic acid. The following methods are designed to yield high-purity crystalline material suitable for pharmaceutical development and research applications.

Physicochemical Properties and Solvent Selection

While specific experimental data for this compound is not widely published, its structural similarity to other thiazole carboxylic acids allows for informed solvent selection. Thiazole derivatives, being heterocyclic compounds, and carboxylic acids both exhibit polarity that influences their solubility. Generally, they are soluble in polar organic solvents and may have limited solubility in nonpolar solvents and water. The melting point of the closely related 2-methylthiazole-4-carboxylic acid is in the range of 145-150°C, suggesting that this compound will have a relatively high melting point, making it a good candidate for cooling crystallization.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureSuitability for Crystallization
WaterLowModerateGood for cooling or as an antisolvent
EthanolModerateHighGood for cooling crystallization
MethanolModerateHighGood for cooling crystallization
IsopropanolModerateHighGood for cooling crystallization
AcetoneHighVery HighPotential as a solvent in antisolvent methods
Ethyl AcetateModerateHighGood for cooling or antisolvent methods
AcetonitrileModerateHighGood for cooling or antisolvent methods
TolueneLowModeratePotential for cooling crystallization
Heptane/HexaneVery LowLowGood as an antisolvent

Crystallization Protocols

Three common crystallization techniques are detailed below: cooling crystallization, antisolvent crystallization, and vapor diffusion. The choice of method will depend on the quantity of material, desired crystal size, and available equipment.

Protocol 1: Cooling Crystallization

This is the most common and straightforward method for compounds that are significantly more soluble at higher temperatures.

Experimental Protocol:

  • Solvent Selection: Based on preliminary solubility tests, select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a water/ethanol mixture).

  • Dissolution: In a flask equipped with a condenser and a magnetic stirrer, add the crude this compound to the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals. To further increase the yield, the flask can then be placed in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Table 2: Example Parameters for Cooling Crystallization

ParameterValue
Starting Material1.0 g of crude this compound
SolventEthanol
Approximate Solvent Volume10-20 mL (or until dissolved at boiling)
Dissolution Temperature~78°C (Boiling point of ethanol)
Cooling ProfileSlow cooling to 20-25°C over 2-4 hours, then 0-5°C for 1 hour
Expected Yield> 85%
Expected Purity> 99%

Experimental Workflow for Cooling Crystallization

G cluster_workflow Cooling Crystallization Workflow start Start dissolve Dissolve crude compound in minimum hot solvent start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool Slowly cool the solution hot_filter->cool crystallize Crystals form cool->crystallize filtrate Vacuum filtrate to collect crystals crystallize->filtrate wash Wash crystals with cold solvent filtrate->wash dry Dry crystals under vacuum wash->dry end End dry->end G cluster_workflow Antisolvent Crystallization Workflow start Start dissolve Dissolve crude compound in a 'good' solvent start->dissolve add_antisolvent Slowly add 'poor' antisolvent dissolve->add_antisolvent crystallize Induce crystallization add_antisolvent->crystallize equilibrate Equilibrate the slurry crystallize->equilibrate filtrate Vacuum filtrate to collect crystals equilibrate->filtrate wash Wash crystals with solvent/antisolvent mixture filtrate->wash dry Dry crystals under vacuum wash->dry end End dry->end G cluster_container Sealed Outer Container cluster_vial Inner Vial Solution This compound in 'good' solvent (e.g., Ethanol) Antisolvent Volatile 'poor' solvent (e.g., Diethyl Ether) Antisolvent->Solution Vapor Diffusion Vapor Diffusion Vapor Diffusion

Application Notes and Protocols for the Scale-up Synthesis of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylthiazole-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, finding application as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries.

This document provides detailed application notes and scalable protocols for the synthesis of this compound. The described methodology is based on the well-established Hantzsch thiazole synthesis, followed by alkaline hydrolysis. This two-step approach offers a reliable and scalable route from commercially available starting materials.

Synthesis Overview

The synthesis of this compound is achieved in a two-step process:

  • Hantzsch Thiazole Synthesis: Reaction of ethyl 2-chloroacetoacetate with thioacetamide to yield ethyl 2-ethylthiazole-4-carboxylate.

  • Saponification: Alkaline hydrolysis of the resulting ethyl ester to afford the target compound, this compound.

G A Ethyl 2-chloroacetoacetate + Thioacetamide B Hantzsch Thiazole Synthesis A->B C Ethyl 2-ethylthiazole-4-carboxylate B->C D Alkaline Hydrolysis (Saponification) C->D E This compound D->E F Purification E->F G Final Product F->G

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Scale-up Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate

This protocol is adapted from analogous Hantzsch thiazole syntheses and is optimized for a larger scale.[1][2]

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
Ethyl 2-chloroacetoacetate164.591.0164.6 g
Thioacetamide75.131.182.6 g
Ethanol (absolute)46.07-1.5 L
Sodium bicarbonate84.011.2100.8 g

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add thioacetamide (1.1 mol, 82.6 g) and absolute ethanol (1.0 L).

  • Stir the mixture at room temperature until the thioacetamide is completely dissolved.

  • Slowly add a solution of ethyl 2-chloroacetoacetate (1.0 mol, 164.6 g) in absolute ethanol (0.5 L) via the dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (1.2 mol, 100.8 g in ~1 L of water) to neutralize the hydro-chloric acid formed during the reaction. Be cautious of CO2 evolution.

  • Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (2 x 500 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-ethylthiazole-4-carboxylate as an oil.

  • The crude product can be purified by vacuum distillation.

Expected Yield: 75-85%

Part 2: Scale-up Saponification of Ethyl 2-Ethylthiazole-4-carboxylate

This protocol describes the alkaline hydrolysis of the synthesized ester to the final carboxylic acid product.[3][4][5][6]

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
Ethyl 2-ethylthiazole-4-carboxylate185.230.8148.2 g
Sodium hydroxide40.001.664.0 g
Ethanol46.07-800 mL
Water18.02-800 mL
Hydrochloric acid (concentrated)36.46-As needed

Equipment:

  • 3 L round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • In a 3 L round-bottom flask, dissolve sodium hydroxide (1.6 mol, 64.0 g) in a mixture of water (800 mL) and ethanol (800 mL).

  • Add the crude or purified ethyl 2-ethylthiazole-4-carboxylate (0.8 mol, 148.2 g) to the alkaline solution.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting ester is no longer visible.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid to acidify the mixture to a pH of 2-3. The this compound will precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water (3 x 200 mL) to remove any inorganic salts.

  • Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 90-95%

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterStep 1: Hantzsch SynthesisStep 2: SaponificationOverall
Starting Material Ethyl 2-chloroacetoacetateEthyl 2-ethylthiazole-4-carboxylateEthyl 2-chloroacetoacetate
Product Ethyl 2-ethylthiazole-4-carboxylateThis compoundThis compound
Scale (mol) 1.00.81.0 (theoretical)
Reaction Time (h) 4-62-36-9
Typical Yield (%) 75-8590-9567-81
Purity (by HPLC) >95% (after distillation)>98% (after recrystallization)>98%

Mandatory Visualizations

Hantzsch Thiazole Synthesis Mechanism

G cluster_0 Hantzsch Thiazole Synthesis Thioacetamide Thioacetamide Nucleophilic_Attack Nucleophilic Attack Thioacetamide->Nucleophilic_Attack Enol Ethyl 2-chloroacetoacetate (enol form) Enol->Nucleophilic_Attack Intermediate1 Thioether Intermediate Nucleophilic_Attack->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Thiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Ethyl 2-ethylthiazole-4-carboxylate Dehydration->Product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Analytical Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.30 (t, 3H, J=7.6 Hz, CH₃), 3.05 (q, 2H, J=7.6 Hz, CH₂), 8.45 (s, 1H, thiazole-H5), 13.5 (br s, 1H, COOH).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 13.8 (CH₃), 25.5 (CH₂), 125.0 (C5), 148.0 (C4), 162.5 (C=O), 170.0 (C2).[7][8][9]

  • Mass Spectrometry (ESI-MS): m/z 158.03 [M+H]⁺.

  • Infrared (IR, KBr, cm⁻¹): 3100-2500 (broad, O-H stretch of carboxylic acid), 1700 (C=O stretch), 1540 (C=N stretch).[8][10]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with care.

  • Thioacetamide is a suspected carcinogen; handle with appropriate precautions.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • The neutralization and acidification steps can be exothermic and may cause splashing. Perform these steps slowly and with cooling.

By following these detailed protocols and safety guidelines, researchers can confidently and efficiently perform the scale-up synthesis of this compound for its various applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethylthiazole-4-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and adaptable method for synthesizing this compound is a two-step process. It begins with the Hantzsch thiazole synthesis, which involves the condensation of ethyl 2-bromo-3-oxobutanoate with thiopropionamide to form ethyl 2-ethylthiazole-4-carboxylate. This is followed by the hydrolysis of the resulting ester to the desired carboxylic acid. One-pot synthesis variations have been developed to improve overall yield and simplify the workflow.[1][2]

Q2: What are the typical starting materials and reagents for the Hantzsch synthesis of the ethyl ester precursor?

A2: The key starting materials are ethyl bromopyruvate and thiopropionamide. The reaction is typically carried out in a suitable solvent, such as ethanol.[3]

Q3: What kind of yields can I expect from this synthesis?

A3: The yield of the Hantzsch thiazole synthesis can vary significantly depending on the reaction conditions. Traditional two-step methods have reported yields as low as 11%. However, with optimized one-pot procedures, yields can be substantially increased, in some cases up to 72% for analogous compounds.[2] The subsequent hydrolysis step is generally high-yielding.

Q4: Are there any alternative synthesis routes for 2-substituted-thiazole-4-carboxylic acids?

A4: Yes, other methods have been reported for similar thiazole carboxylic acids. These include synthesis from L-cysteine, which involves a multi-step process of condensation, esterification, oxidation, and hydrolysis.[4] Another approach involves the reaction of an α-azidoacrylate with potassium thiocyanate.[5] However, the Hantzsch synthesis remains a common and direct approach for 2-alkylthiazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its ethyl ester precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ethyl 2-Ethylthiazole-4-carboxylate Impure Starting Materials: Residual impurities in ethyl bromopyruvate or thiopropionamide can lead to side reactions.Ensure the purity of starting materials through distillation or recrystallization.
Incorrect Reaction Temperature: The reaction temperature for the Hantzsch synthesis is critical. Temperatures that are too low can result in a sluggish reaction, while excessively high temperatures can promote the formation of byproducts.Optimize the reaction temperature. For the reaction of ethyl bromopyruvate and a thioamide, a temperature of around 70-80°C in ethanol is often effective.[2][3]
Suboptimal Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may increase the formation of degradation products.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Inefficient Work-up Procedure: The work-up is crucial for isolating the product and removing unreacted starting materials and byproducts.A typical work-up involves cooling the reaction mixture, pouring it into ice water to precipitate the product, followed by filtration and drying.[3] For one-pot syntheses, specific work-up procedures should be followed carefully.[2]
Difficulty in Hydrolyzing the Ester to the Carboxylic Acid Incomplete Hydrolysis: Insufficient base or reaction time can lead to incomplete conversion of the ester to the carboxylic acid.Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. Monitor the reaction by TLC until all the starting ester has been consumed.
Product Degradation: The thiazole ring can be sensitive to harsh basic conditions and high temperatures.Perform the hydrolysis under milder conditions if degradation is observed. Using a lower temperature for a longer duration might be beneficial.
Product Purification Challenges Presence of Persistent Impurities: Co-eluting impurities can make purification by column chromatography difficult.Recrystallization is often an effective method for purifying the final product. A suitable solvent system should be determined experimentally.
Oily Product Instead of Solid: The product may not crystallize easily if impurities are present.Try trituration with a non-polar solvent like hexane to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate (Hantzsch Synthesis)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiopropionamide (1.2 mmol) in ethanol (2 mL).

  • Add ethyl bromopyruvate (1 mmol) to the solution.

  • Heat the reaction mixture to 70°C and stir for 1-2 hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Dry the solid to obtain the crude ethyl 2-ethylthiazole-4-carboxylate.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 2: Hydrolysis to this compound

  • Suspend the crude or purified ethyl 2-ethylthiazole-4-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC, observing the disappearance of the ester spot).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.[6]

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Yields for Thiazole Synthesis under Different Conditions (Analogous Reactions)

Method Starting Materials Conditions Yield Reference
Conventional Two-StepEthyl acetoacetate, NBS, ThioureaDichloromethane, then ethanol<11%[2]
One-Pot SynthesisEthyl acetoacetate, NBS, ThioureaWater/THF, 80°C72%[2]
Hantzsch SynthesisEthyl bromopyruvate, ThioureaEthanol, 70°Cup to 100% (for 2-amino derivative)[3]
From L-cysteineL-cysteine hydrochloride, Formaldehyde, MnO2Multi-stepHigh conversion[4]

Visualizations

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_yield cluster_solutions1 Troubleshooting Step 1 cluster_solutions2 Troubleshooting Step 2 Start Low Yield of Final Product CheckStep1 Analyze yield of Step 1 (Ester Formation) Start->CheckStep1 CheckStep2 Analyze yield of Step 2 (Hydrolysis) Start->CheckStep2 LowStep1 Low Yield in Step 1 CheckStep1->LowStep1 LowStep2 Low Yield in Step 2 CheckStep2->LowStep2 Sol1A Verify Purity of Starting Materials LowStep1->Sol1A Possible Cause Sol1B Optimize Reaction Temperature & Time LowStep1->Sol1B Possible Cause Sol1C Improve Work-up Procedure LowStep1->Sol1C Possible Cause Sol2A Ensure Complete Ester Consumption (TLC) LowStep2->Sol2A Possible Cause Sol2B Check for Product Degradation LowStep2->Sol2B Possible Cause Sol2C Optimize Acidification and Precipitation LowStep2->Sol2C Possible Cause

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Ethylthiazole-4-carboxylic acid. Our aim is to address common challenges encountered during experimental work, ensuring a higher purity end-product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Hantzsch thiazole synthesis?

A1: Crude this compound synthesized through the Hantzsch reaction, typically from an alpha-halo ketone and a thioamide, may contain several impurities. These can include unreacted starting materials such as ethyl 2-chloroacetoacetate and thioacetamide, as well as side-products like self-condensation products of the alpha-halo ketone. Inorganic salts, often from the neutralization step in the workup, can also be present.

Q2: What are the recommended initial purification steps for crude this compound?

A2: An initial acid-base extraction is a highly effective first step to separate the acidic product from neutral and basic impurities. The crude product can be dissolved in an organic solvent and washed with an aqueous base to extract the carboxylate salt into the aqueous layer. The aqueous layer is then acidified to precipitate the purified carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Thin-Layer Chromatography (TLC) is a quick and effective qualitative tool for monitoring the progress of purification. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities, while a melting point determination can provide a good indication of overall purity, with a sharp melting range close to the literature value suggesting high purity.

Troubleshooting Guides

Problem 1: Low Recovery After Recrystallization
Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, consider solvents like ethanol, ethyl acetate, or a mixture of ethanol and water.[1][2] Perform small-scale solubility tests with various solvents to identify the optimal one.
Using Too Much Solvent Excessive solvent will keep the product dissolved even at low temperatures, leading to poor recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling the Solution Too Quickly Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Product is Highly Soluble in the Chosen Solvent If the product remains soluble even at low temperatures, consider using a two-solvent recrystallization method. Dissolve the crude product in a solvent in which it is highly soluble, and then add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. Heat to redissolve and then cool slowly.
Problem 2: Persistent Impurities After Purification
Potential Cause Troubleshooting Steps
Co-crystallization of Impurities If an impurity has similar solubility properties to the product, it may co-crystallize. A second recrystallization from a different solvent system may be necessary.
Neutral Impurities Not Removed by Acid-Base Extraction Ensure the pH during the basic extraction is sufficiently high (at least 2 pH units above the pKa of the carboxylic acid) to deprotonate the product completely and transfer it to the aqueous layer.
Incomplete Removal of Starting Materials If unreacted starting materials are the issue, consider optimizing the reaction conditions to drive the reaction to completion. For purification, column chromatography is generally more effective at separating compounds with different polarities than recrystallization.
Problem 3: Oily Product Instead of Crystals
Potential Cause Troubleshooting Steps
Presence of Impurities Impurities can lower the melting point of the product and inhibit crystallization. Attempt further purification by column chromatography or a thorough acid-base extraction.
Supersaturation The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product.
Low Melting Point of the Product If the product has a low melting point, it may be difficult to crystallize at room temperature. Ensure the cooling process is very slow and consider cooling to even lower temperatures if possible.

Experimental Protocols

Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide. The carboxylic acid will be deprotonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. Wash the organic layer again with the basic solution to ensure complete extraction.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1M hydrochloric acid until the product precipitates out (typically pH 2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. To prevent tailing of the acidic compound, a small amount of acetic acid or formic acid (e.g., 0.5-1%) should be added to the eluent system.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the column.

  • Elution: Start with a lower polarity eluent and gradually increase the polarity to elute the compounds. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of 2-Alkylthiazole-4-carboxylic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Methylthiazole-4-carboxylic acidC₅H₅NO₂S143.16145-150
This compound C₆H₇NO₂S 157.19 N/A
2-Propylthiazole-4-carboxylic acid ethyl esterC₉H₁₃NO₂S199.27N/A

Table 2: Recommended Solvents for Purification

Purification MethodRecommended SolventsRationale/Comments
Recrystallization Ethanol, Ethyl Acetate, Ethanol/WaterBased on protocols for similar thiazole carboxylic acids.[1][2] Ethanol/water mixtures can be effective for moderately polar compounds.
Column Chromatography Hexane/Ethyl Acetate with Acetic AcidA common solvent system for separating compounds of moderate polarity. The addition of acetic acid suppresses the ionization of the carboxylic acid, leading to better peak shapes.
Acid-Base Extraction Ethyl Acetate, Dichloromethane (Organic Phase); Saturated Sodium Bicarbonate, 1M Sodium Hydroxide (Aqueous Phase)Standard procedure for the purification of carboxylic acids.

Visualizations

Purification_Workflow crude Crude 2-Ethylthiazole- 4-carboxylic acid extraction Acid-Base Extraction crude->extraction Initial Purification recrystallization Recrystallization extraction->recrystallization Solid Product chromatography Column Chromatography extraction->chromatography Oily or Impure Solid impurities Impurities Removed extraction->impurities pure_product Pure Product (>98%) recrystallization->pure_product recrystallization->impurities chromatography->pure_product chromatography->impurities

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization start Low Recovery from Recrystallization cause1 Too Much Solvent? start->cause1 cause2 Wrong Solvent? start->cause2 cause3 Cooled Too Fast? start->cause3 solution1 Use minimum amount of hot solvent cause1->solution1 Yes solution2 Perform solubility tests and choose a new solvent cause2->solution2 Yes solution3 Allow slow cooling to RT before using an ice bath cause3->solution3 Yes

Caption: Troubleshooting guide for low recovery during recrystallization.

References

Technical Support Center: Synthesis of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Ethylthiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound and its precursors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is a two-step process. First, the Hantzsch thiazole synthesis is employed to create the ethyl ester precursor, ethyl 2-ethylthiazole-4-carboxylate. This involves the reaction of an ethyl 2-haloacetoacetate (such as ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate) with thioacetamide. The resulting ester is then hydrolyzed to the desired carboxylic acid.

Q2: I am observing a low yield in the first step (Hantzsch synthesis). What are the potential causes?

A2: Low yields in the Hantzsch synthesis can arise from several factors[1]:

  • Purity of Reactants: Impurities in the ethyl 2-haloacetoacetate or thioacetamide can lead to side reactions. Ensure high purity of starting materials.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

  • Side Reactions: Formation of byproducts can consume reactants and reduce the yield of the desired product.

Q3: My final product after hydrolysis is difficult to purify. What are common impurities?

A3: Common impurities include unreacted ethyl 2-ethylthiazole-4-carboxylate from incomplete hydrolysis, and potential side products from both the synthesis and hydrolysis steps. The specific nature of these byproducts can vary based on reaction conditions.

Q4: Can the reaction conditions influence the formation of isomers?

A4: Yes, particularly the acidity of the reaction medium. The Hantzsch thiazole synthesis, when conducted under strongly acidic conditions, can lead to the formation of isomeric products, such as 3-substituted 2-imino-2,3-dihydrothiazoles, in addition to the expected 2-aminothiazole derivatives[2].

Troubleshooting Guides

Issue 1: Low Yield of Ethyl 2-Ethylthiazole-4-carboxylate
Symptom Possible Cause Troubleshooting Action
Low conversion of starting materials (TLC analysis) Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting materials are consumed. For instance, refluxing in ethanol is a common practice[3].
Poor quality of thioacetamide.Use freshly recrystallized or commercially high-purity thioacetamide. Impurities can inhibit the reaction.
Multiple spots on TLC, indicating byproduct formation Impurities in starting materials.Purify the ethyl 2-haloacetoacetate and thioacetamide before use.
Suboptimal solvent choice.While ethanol is common, other solvents can be explored. Solvent choice can influence reaction rate and selectivity[4][5].
Reaction temperature is too high, leading to degradation.Optimize the temperature. Run small-scale reactions at different temperatures to find the optimal balance between reaction rate and byproduct formation[4].
Issue 2: Incomplete Hydrolysis of Ethyl 2-Ethylthiazole-4-carboxylate
Symptom Possible Cause Troubleshooting Action
Presence of starting ester in the final product (NMR/LC-MS analysis) Insufficient hydrolysis time or base concentration.Increase the reaction time for the hydrolysis step. Ensure at least a stoichiometric amount of base (e.g., NaOH or KOH) is used. Using an excess of the base can drive the reaction to completion.
Low reaction temperature.Ensure the hydrolysis is carried out at a suitable temperature, often at reflux, to ensure complete reaction[6].
Issue 3: Purification Challenges
Symptom Possible Cause Troubleshooting Action
Oily or discolored final product Presence of neutral organic impurities.For the final carboxylic acid, perform an acid-base extraction. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid[7].
Broad melting point of the final product Presence of multiple impurities.Recrystallize the final product from a suitable solvent system. Common solvents for similar carboxylic acids include ethanol, water, or mixtures thereof[7].

Experimental Protocols

Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.

  • Addition of Reactant: To this solution, add ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate (1.0 equivalent).

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, filter the solid. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Hydrolysis of Ethyl 2-Ethylthiazole-4-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-ethylthiazole-4-carboxylate (1.0 equivalent) in a suitable solvent such as a mixture of ethanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v) in excess (e.g., 1.5-2.0 equivalents)[6].

  • Reaction: Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting ester by TLC[6].

  • Work-up: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 3[6]. The carboxylic acid should precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Data Summary

Parameter Effect on Yield Effect on Purity Reference
Temperature Generally increases with temperature up to an optimal point, then may decrease due to degradation.Can decrease at very high temperatures due to increased side product formation.[4]
Solvent Highly solvent-dependent. Polar protic solvents like ethanol are common.The choice of solvent can influence the solubility of byproducts, aiding in purification.[4][5]
Catalyst (if used) Can significantly increase reaction rate and yield.A highly selective catalyst can minimize byproduct formation.[4]
Purity of Starting Materials High purity is crucial for high yields.Impurities can lead to a variety of side products, complicating purification.[1]

Visual Guides

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrolysis Thioacetamide Thioacetamide Reaction_1 Reflux in Ethanol Thioacetamide->Reaction_1 Ethyl_2_haloacetoacetate Ethyl 2-haloacetoacetate Ethyl_2_haloacetoacetate->Reaction_1 Crude_Ester Crude Ethyl 2-Ethylthiazole-4-carboxylate Reaction_1->Crude_Ester Reaction_2 Aqueous Base (e.g., NaOH), Reflux Crude_Ester->Reaction_2 Acidification Acidify (e.g., HCl) Reaction_2->Acidification Final_Product This compound Acidification->Final_Product Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure_Reactants Impure Reactants? Check_Purity->Impure_Reactants Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Suboptimal_Cond Suboptimal Conditions? Optimize_Conditions->Suboptimal_Cond Purification Improve Purification Protocol Ineffective_Pur Ineffective Purification? Purification->Ineffective_Pur Impure_Reactants->Optimize_Conditions No Purify_Reactants Purify Starting Materials Impure_Reactants->Purify_Reactants Yes Suboptimal_Cond->Purification No Screen_Conditions Screen Solvents and Temperatures Suboptimal_Cond->Screen_Conditions Yes Recrystallize_Chrom Recrystallization or Chromatography Ineffective_Pur->Recrystallize_Chrom Yes

References

Stability and degradation of 2-Ethylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-Ethylthiazole-4-carboxylic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on studies of related thiazole derivatives, the primary factors that can lead to the degradation of this compound are exposure to harsh pH conditions (both acidic and basic), oxidizing agents, elevated temperatures, and light.[1][2][3]

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure stability, this compound should be stored in a cool, dry, and dark place.[4] It is advisable to keep it in a well-sealed container to protect it from moisture and air, which could contribute to degradation.[4] For long-term storage, refrigeration is recommended.[5]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the reactivity of similar thiazole-containing molecules, likely degradation pathways include:

  • Hydrolysis: The carboxylic acid group can undergo esterification in the presence of alcohols and an acid catalyst. The thiazole ring itself may be susceptible to cleavage under strong acidic or basic conditions.[1]

  • Oxidation: The thiazole ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides or S-oxides.[1]

  • Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation, leading to the loss of CO2 and the formation of 2-ethylthiazole.

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be stored separately from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[4][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, moisture, or elevated temperatures.Store the compound in a tightly sealed, amber-colored vial in a desiccator at refrigerated temperatures.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) Degradation of the compound.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Low assay or potency results The compound has degraded over time.Re-evaluate storage conditions and consider re-purifying the material if necessary.
Inconsistent experimental results Instability of the compound under experimental conditions.Evaluate the pH, temperature, and presence of potential oxidizing agents in your experimental setup. Consider using a freshly prepared solution for each experiment.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][7]

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period (e.g., 24 hours).

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A mass spectrometer can be coupled with the HPLC to identify the mass of the degradation products.

Sample Data Presentation

The following tables illustrate how quantitative data from stability studies can be presented.

Table 1: Summary of Forced Degradation Study Results for this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT/m/z)
0.1 N HCl, 60°C, 24h15.224.8 min / m/z 129
0.1 N NaOH, 60°C, 24h25.833.5 min / m/z 113
3% H₂O₂, RT, 24h8.516.2 min / m/z 173
Heat (105°C), 24h5.117.1 min / m/z 113
UV Light, 24h11.325.5 min / m/z 154

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Stability of this compound at Different Temperatures

TemperatureStorage DurationAssay (%)
4°C3 months99.5
25°C / 60% RH3 months97.2
40°C / 75% RH3 months92.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolysis stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation parent This compound ring_cleavage Thiazole Ring Cleavage Products parent->ring_cleavage Acid/Base n_oxide N-oxide parent->n_oxide Oxidizing Agent s_oxide S-oxide parent->s_oxide Oxidizing Agent decarboxylated 2-Ethylthiazole parent->decarboxylated Heat

Caption: Potential degradation pathways.

References

Overcoming solubility issues with 2-Ethylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center for overcoming solubility issues with 2-Ethylthiazole-4-carboxylic acid.

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral water?

A1: this compound is a weak organic acid. Its carboxylic acid group is protonated at neutral pH, making the molecule less polar and thus less soluble in water. Like many carboxylic acids, its solubility is highly dependent on pH[1][2].

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound dramatically increases in basic (high pH) conditions.[2] In the presence of a base, the carboxylic acid group deprotonates to form a carboxylate salt.[3][4] This charged salt form is significantly more polar and, therefore, more soluble in aqueous solutions.[5]

Q3: My compound precipitates when I add it to my neutral buffered solution. What should I do?

A3: This is expected behavior due to the compound's low solubility at neutral pH. To prevent precipitation, you should first dissolve the compound in a slightly basic solution to form the soluble salt before adding it to your final buffer. Alternatively, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous medium, ensuring the final DMSO concentration is compatible with your experiment.

Q4: What is the best way to prepare a high-concentration aqueous stock solution?

A4: The most effective method is to prepare a salt solution by pH adjustment. You can dissolve the compound in water and add a base (e.g., 1M NaOH) dropwise until the compound fully dissolves. This converts the acid into its more soluble salt form.[4] See the detailed protocol below for specific instructions.

Q5: Can I use organic co-solvents to improve solubility?

A5: Yes. For creating concentrated stock solutions, water-miscible organic solvents like DMSO, DMF, or ethanol are commonly used. However, always consider the compatibility of the solvent with your specific experimental system and ensure the final concentration of the organic solvent is low enough to not affect the results.

Q6: How can I create a more stable, ready-to-use soluble form of the compound?

A6: You can perform a salt formation reaction to convert the carboxylic acid into a stable, solid salt (e.g., sodium or potassium salt).[4][6] This salt can then be isolated and will readily dissolve in water for future experiments. A general protocol for this procedure is provided below.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Compound is insoluble in water or neutral buffer. The carboxylic acid group is protonated at neutral pH, leading to low polarity and poor aqueous solubility.[2]Increase the pH of the solution by adding a base (e.g., NaOH, KOH) to deprotonate the acid into its more soluble salt form.[3][4]
A cloudy suspension forms upon adding the compound to the medium. The compound is not fully dissolving and is present as fine solid particles.Follow the protocol for dissolution by pH adjustment. Ensure the compound is fully dissolved in a small volume of basic solution before diluting it into the final medium.
The compound precipitates after dissolving upon pH adjustment. The pH may have dropped, or the buffer capacity was exceeded, causing the compound to revert to its acidic, insoluble form.Re-check and adjust the pH of the final solution. Ensure your buffer system is strong enough to maintain the required basic pH.
A high-concentration stock solution is needed for in-vitro/in-vivo studies. Standard aqueous solutions may not reach the required concentration without using a large volume of base.Prepare a stock solution in 100% DMSO or ethanol. Alternatively, prepare a concentrated aqueous salt solution as described in the protocols below.

Data Presentation

While specific experimental solubility data for this compound is not widely published, the following table provides a qualitative summary of its expected solubility based on its chemical properties as a carboxylic acid.

Solvent Solubility Class Comments
Water (pH 7.0)Poorly SolubleThe protonated carboxylic acid has low polarity.
Aqueous NaOH (pH > 8)SolubleForms a highly soluble sodium carboxylate salt.[3]
Aqueous HCl (pH < 2)Poorly SolubleThe compound remains in its protonated, less soluble form.
DMSO, DMFSolubleGood solvents for a wide range of organic compounds.
Ethanol, MethanolModerately SolublePolarity is suitable for dissolving the compound, especially with slight warming.
Dichloromethane, Ethyl AcetateSparingly SolubleThe compound has some solubility in moderately polar organic solvents.
Hexanes, TolueneInsolubleThe compound is too polar to dissolve in non-polar hydrocarbon solvents.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment

Objective: To prepare a 10 mM aqueous stock solution of this compound.

Materials:

  • This compound (MW: 157.19 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter or pH strips

  • Volumetric flask

Methodology:

  • Weigh out 1.57 mg of this compound for a final volume of 1 mL of 10 mM solution.

  • Add the compound to a suitable container.

  • Add approximately 80% of the final required volume of deionized water (e.g., 0.8 mL for a 1 mL final volume). The compound will likely not dissolve and will form a slurry.

  • While stirring, add the 1 M NaOH solution dropwise. Monitor the solution's clarity.

  • Continue adding NaOH until the solid has completely dissolved.

  • Check the pH of the solution. It should be above 8.

  • Transfer the solution to a 1 mL volumetric flask.

  • Add deionized water to bring the final volume to 1 mL.

  • Store the resulting stock solution appropriately (e.g., at 4°C for short-term use or -20°C for long-term storage).

Protocol 2: General Procedure for Salt Formation

Objective: To convert this compound into its sodium salt for improved stability and direct aqueous solubility.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or another suitable organic solvent

  • Diethyl ether or other non-polar solvent for precipitation

Methodology:

  • Dissolve 1 molar equivalent of this compound in a minimal amount of a suitable solvent like ethanol.

  • In a separate container, dissolve 1 molar equivalent of NaOH in a minimal amount of the same solvent.

  • Slowly add the basic solution to the stirred solution of the carboxylic acid.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • The formation of the salt may be confirmed by techniques like NMR or IR spectroscopy.

  • To isolate the salt, slowly add a non-polar solvent like diethyl ether until a precipitate forms.

  • Collect the solid precipitate by filtration and wash it with a small amount of the non-polar solvent.

  • Dry the resulting salt under a vacuum. This solid sodium salt can be stored and dissolved directly in water for future experiments.

Mandatory Visualizations

Here are the diagrams describing the experimental workflow and a hypothetical signaling pathway.

experimental_workflow start Start: This compound Powder solvent Select Solvent System start->solvent aqueous Aqueous Medium (e.g., Water, Buffer) solvent->aqueous Goal: Aqueous Solution organic Organic Solvent (e.g., DMSO, EtOH) solvent->organic Goal: Stock Solution dissolve_check Does it dissolve? aqueous->dissolve_check stock_prep Prepare Concentrated Stock Solution organic->stock_prep success Solution Prepared (Proceed with Experiment) dissolve_check->success Yes ph_adjust Adjust pH with Base (e.g., 1M NaOH) dissolve_check->ph_adjust No dissolve_check2 Does it dissolve? ph_adjust->dissolve_check2 dissolve_check2->success Yes co_solvent Consider Co-solvent System or Reformulate dissolve_check2->co_solvent No dilute Dilute Stock into Aqueous Medium stock_prep->dilute final_check Check for Precipitation in Final Solution dilute->final_check final_check->success No Precipitation final_check->co_solvent Precipitation

Caption: Decision workflow for solubilizing this compound.

signaling_pathway Hypothetical Inhibition of a Kinase Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor RAS RAS receptor->RAS Signal RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK transcription Transcription Factors (Cell Proliferation, Survival) ERK->transcription inhibitor Thiazole-based Kinase Inhibitor (e.g., 2-Ethylthiazole-4-CA derivative) inhibitor->MEK Inhibition

Caption: Hypothetical signaling pathway inhibited by a thiazole-based compound.

References

Optimizing reaction conditions for 2-Ethylthiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethylthiazole-4-carboxylic acid. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core?

A1: The most prevalent and versatile method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis.[1][2][3] This reaction typically involves the condensation of an α-haloketone or α-halo-β-ketoester with a thioamide.[1][2] For this compound, this would likely involve the reaction of ethyl bromopyruvate with propanethioamide. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Q2: Are there one-pot synthesis methods available?

A2: Yes, one-pot procedures for the synthesis of substituted thiazole carboxylates have been developed to improve efficiency.[3][4] These methods often involve the reaction of an active methylene compound (like ethyl acetoacetate), a halogenating agent (such as N-bromosuccinimide), and a thioamide in a single reaction vessel, which can simplify the workflow and potentially increase overall yield by avoiding the isolation of intermediates.[4]

Q3: What are the key starting materials for the synthesis of this compound via the Hantzsch method?

A3: The primary starting materials are:

  • An α-halo-β-ketoester, such as ethyl bromopyruvate.

  • A thioamide, specifically propanethioamide (for the 2-ethyl group).

  • A suitable solvent, often ethanol or methanol.[1]

  • A base for the final hydrolysis step, such as sodium hydroxide or potassium carbonate.[5]

Q4: How can I purify the final this compound product?

A4: Purification of carboxylic acids typically involves several steps. Water-insoluble acids can be purified by dissolving them in an aqueous basic solution (like sodium hydroxide) and then re-precipitating the acid by adding a mineral acid until the pH is acidic.[6] The precipitated solid can then be collected by filtration, washed with cold water, and dried.[7] Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be used for further purification.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Increase reaction time or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).[4] - Ensure the purity of starting materials, especially the α-halo-β-ketoester which can be unstable.
Incorrect stoichiometry.- Verify the molar ratios of the reactants. A slight excess of the thioamide is sometimes used.
Inefficient hydrolysis of the ester intermediate.- Ensure complete hydrolysis by using a sufficient amount of base and allowing for adequate reaction time. Heating can facilitate the process.[8]
Formation of Side Products Self-condensation of the α-halo-β-ketoester.- Add the α-halo-β-ketoester slowly to the reaction mixture containing the thioamide.
Formation of isomeric products.- Under acidic conditions, the Hantzsch synthesis can sometimes yield mixtures of isomers.[9] Maintaining neutral or slightly basic conditions during the cyclization can improve regioselectivity.
Polymerization of reactants or products.- Avoid excessively high temperatures and prolonged reaction times.
Difficulty in Product Isolation Product is soluble in the reaction mixture.- After hydrolysis and acidification, cool the solution in an ice bath to promote precipitation.[7] - If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.[10]
Oily product instead of a solid.- Try triturating the oil with a non-polar solvent like hexane to induce solidification. - Purification by column chromatography may be necessary.
Inconsistent Results Variability in reagent quality.- Use freshly distilled or purified reagents.
Poor temperature control.- Use an oil bath or a temperature-controlled heating mantle to maintain a consistent reaction temperature.[5]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanethioamide (1.1 equivalents) in ethanol.

  • To this solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 2-ethylthiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and a 10% aqueous sodium hydroxide solution.[8]

  • Heat the mixture to reflux for 1-2 hours, or until the ester is completely consumed (as monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3 using a dilute hydrochloric acid solution.[8]

  • A precipitate of this compound should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Thiazole Synthesis

Method Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference
Hantzsch Synthesis (General)α-haloketone, ThioamideMethanol~1000.5High[1]
One-Pot SynthesisEthyl acetoacetate, NBS, ThioureaWater/THF802Good[4]
Diazotization & SaponificationEthyl 2-aminothiazole-4-carboxylateDMSO (diazotization), Methanol (saponification)High Temp-70 (overall)[5]
Alternative One-PotEthyl 2-azidoacrylate, Potassium thiocyanateOrganic Solvent60-8011-13>80[11]

Visualizations

Hantzsch_Synthesis_Workflow cluster_step1 Step 1: Thiazole Ring Formation cluster_step2 Step 2: Hydrolysis A Propanethioamide C Reaction in Ethanol (Reflux) A->C B Ethyl Bromopyruvate B->C D Ethyl 2-Ethylthiazole-4-carboxylate C->D F Reaction (Reflux) D->F E Aqueous NaOH E->F G Acidification (HCl) F->G H This compound G->H

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Workflow Start Low or No Product Yield? Check_Reaction Monitor Reaction by TLC Start->Check_Reaction Incomplete Reaction Incomplete? Check_Reaction->Incomplete Increase_Conditions Increase Time/Temperature Incomplete->Increase_Conditions Yes Check_Purity Check Starting Material Purity Incomplete->Check_Purity No Increase_Conditions->Check_Reaction Check_Hydrolysis Check Hydrolysis Step Check_Purity->Check_Hydrolysis Side_Products Side Products Observed? Check_Hydrolysis->Side_Products Optimize_Addition Optimize Reagent Addition Rate Side_Products->Optimize_Addition Yes Purification Proceed to Purification Side_Products->Purification No Adjust_pH Adjust Reaction pH Optimize_Addition->Adjust_pH Adjust_pH->Check_Reaction Success Successful Synthesis Purification->Success

Caption: A decision tree for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: HPLC Analysis of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Ethylthiazole-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: For initial method development, a reversed-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of an acidified aqueous component (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The carboxylic acid group on the analyte necessitates an acidic mobile phase to ensure it is in its protonated form, which generally leads to better retention and peak shape on a C18 column.[1][2]

Q2: My peak for this compound is tailing. What could be the cause and how can I fix it?

A2: Peak tailing for acidic compounds like this compound is a common issue. It can be caused by several factors:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the polar carboxylic acid group, causing tailing.

    • Solution: Use a well-end-capped C18 column or a column with a different stationary phase chemistry. Operating the mobile phase at a lower pH (e.g., pH 2.5-3) can also help by suppressing the ionization of the silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.

  • Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.

    • Solution: Clean the column according to the manufacturer's instructions. Using a guard column can help prevent contamination of the analytical column.[3]

Q3: I am observing a drift in the retention time for my analyte. What should I investigate?

A3: Retention time drift can be caused by several factors:

  • Mobile Phase Composition Change: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent component can lead to a change in elution strength.

    • Solution: Ensure your mobile phase is well-mixed and degassed.[4] If using a gradient, check the pump's proportioning valves. Preparing the mobile phase manually can help diagnose issues with the mixing device.[3]

  • Column Temperature Fluctuation: Changes in the column temperature will affect retention time.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Column Equilibration: Insufficient equilibration time between runs, especially with gradient methods, can cause retention time shifts.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Q4: The sensitivity of my assay is low. How can I improve it?

A4: Low sensitivity can be addressed by:

  • Optimizing Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound.

  • Mobile Phase pH: Adjusting the mobile phase pH can influence the ionization state and potentially the chromophore of the analyte, which could affect its UV absorbance.

  • Sample Concentration: If possible, concentrate your sample before injection.

  • Injection Volume: Increase the injection volume, but be mindful of potential peak distortion.

  • Detector Settings: Check the detector settings, such as the lamp energy and bandwidth.

  • Derivatization: For very low concentrations, derivatization to introduce a more responsive chromophore or fluorophore might be necessary, although this adds complexity to the sample preparation.[5]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Recommended Action
Secondary Interactions with Column Lower mobile phase pH (e.g., with 0.1% formic or trifluoroacetic acid). Use a highly end-capped column or a column with an alternative stationary phase.
Column Overload Reduce sample concentration or injection volume.
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase or a weaker solvent.[3]
Column Contamination/Damage Wash the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[3]
Analyte Instability Investigate the stability of this compound under your mobile phase and temperature conditions.
Problem: Inconsistent Retention Times
Potential Cause Recommended Action
Mobile Phase Preparation Ensure accurate and consistent mobile phase preparation. Premixing solvents can sometimes improve consistency.[4]
Pump/Gradient Mixer Issues Check the pump for leaks and ensure the proportioning valves are functioning correctly. Manually prepare the mobile phase to bypass the mixer for diagnosis.[3]
Column Temperature Use a column oven to maintain a stable temperature.
Insufficient Column Equilibration Increase the equilibration time between gradient runs.
Problem: High Backpressure
Potential Cause Recommended Action
Column Frit Blockage Reverse-flush the column (if permitted by the manufacturer).
System Blockage Check for blockages in the tubing, injector, or guard column.
Precipitation in Mobile Phase Ensure buffer components are soluble in the organic modifier. Phosphate buffers, for instance, can precipitate in high concentrations of acetonitrile.[2]
High Mobile Phase Viscosity Check the viscosity of your mobile phase mixture. Consider using a different organic modifier if viscosity is too high.

Experimental Protocols

A typical starting point for an HPLC method for this compound is outlined below. This should be optimized for your specific instrument and application.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (typically in the range of 250-280 nm for similar compounds)
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Peak Tailing) check_column Check Column - Age/History - Contamination start->check_column check_mobile_phase Check Mobile Phase - pH - Composition start->check_mobile_phase check_sample Check Sample - Concentration - Solvent start->check_sample action_clean_column Action: Clean/Replace Column check_column->action_clean_column Issue Found action_adjust_ph Action: Adjust Mobile Phase pH check_mobile_phase->action_adjust_ph Issue Found action_dilute_sample Action: Dilute Sample check_sample->action_dilute_sample Issue Found result_ok Problem Resolved action_clean_column->result_ok Success result_not_ok Problem Persists action_clean_column->result_not_ok Failure action_adjust_ph->result_ok Success action_adjust_ph->result_not_ok Failure action_dilute_sample->result_ok Success action_dilute_sample->result_not_ok Failure result_not_ok->check_mobile_phase result_not_ok->check_sample HPLC_System_Check mobile_phase Mobile Phase (Correctly Prepared?) pump Pump (Correct Flow Rate?) mobile_phase->pump injector Injector (No Blockages?) pump->injector column Column (Good Condition?) injector->column detector Detector (Correct Wavelength?) column->detector data_system Data System (Correct Integration?) detector->data_system

References

Technical Support Center: Purification of 2-Ethylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Ethylthiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. Potential impurities include:

  • Unreacted starting materials: Such as ethyl 2-ethylthiazole-4-carboxylate if the synthesis involves ester hydrolysis.

  • Byproducts from synthesis: Depending on the synthetic route, these could include isomeric impurities or products of side reactions.

  • Residual solvents: Solvents used in the synthesis and work-up, such as ethanol, ethyl acetate, or toluene.

  • Water: Moisture absorbed from the atmosphere or from aqueous work-up steps.

  • Degradation products: The compound may degrade under harsh temperature or pH conditions.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Acid-Base Extraction: A highly effective method for separating the acidic product from neutral and basic impurities.[1]

  • Column Chromatography: Useful for separating the product from impurities with similar solubility but different polarity.

Q3: What analytical methods can be used to assess the purity of this compound?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity of the compound and detecting impurities.[2][3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities, although derivatization may be necessary for the carboxylic acid itself.[6]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield After Recrystallization The chosen solvent is too good, and the product remains in the mother liquor.- Select a solvent system where the product is sparingly soluble at low temperatures but highly soluble at high temperatures.- Try a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane).- Reduce the amount of solvent used for dissolution.- Cool the solution slowly to promote crystal growth and then chill in an ice bath to maximize precipitation.
The product is co-precipitating with impurities.- Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.- Consider a preliminary purification step like acid-base extraction to remove the bulk of impurities.
Oily Product or Incomplete Crystallization Presence of impurities that are oils or that inhibit crystallization.- Perform an acid-base extraction to remove neutral organic impurities.[1]- Try triturating the oily product with a non-polar solvent like hexane to induce solidification and wash away non-polar impurities.
Residual solvent is present.- Dry the product thoroughly under vacuum.
Product Purity Does Not Improve After Recrystallization Impurities have very similar solubility to the product in the chosen solvent.- Experiment with different recrystallization solvents or solvent systems.- Utilize column chromatography for a more effective separation based on polarity differences.
Low Recovery from Acid-Base Extraction Incomplete protonation or deprotonation of the carboxylic acid.- Ensure the pH of the aqueous solution is adjusted to be at least 2 pH units above the pKa of the carboxylic acid during the base wash, and at least 2 pH units below the pKa during acidification to precipitate the product.[1]- Perform multiple extractions with the organic solvent to ensure complete transfer of the compound between phases.
The product has some solubility in the aqueous layer.- After acidifying the aqueous layer to precipitate the product, cool it in an ice bath to minimize solubility before filtration.- If the product is still soluble, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate.
Product is Contaminated with Silica Gel After Column Chromatography Fine silica particles are passing through the frit of the column.- Place a layer of sand or a cotton plug at the bottom of the column before adding the silica gel.- Ensure the column is packed properly to avoid channels.
Poor Separation During Column Chromatography The chosen eluent system is not optimal.- Use Thin Layer Chromatography (TLC) to test various solvent systems to find one that gives good separation between your product and the impurities (aim for a product Rf of 0.2-0.4).- A common eluent system for carboxylic acids is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to suppress deprotonation of the carboxylic acid on the silica gel.[8]

Quantitative Data Summary

The following table provides typical data that can be expected from the purification of this compound. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Purity (Typical) Final Purity (Typical) Recovery Yield (Typical) Key Advantages
Recrystallization 85-95%>98%70-90%Simple, effective for removing small amounts of impurities.
Acid-Base Extraction 70-90%>95%80-95%Excellent for removing neutral and basic impurities.[1]
Column Chromatography 50-80%>99%50-80%Highly effective for separating complex mixtures and closely related impurities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, or mixtures like ethanol/water) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (e.g., 3 x 50 mL). The this compound will deprotonate and move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as concentrated HCl, until the pH is approximately 2. The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate with 0.5% acetic acid). Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Pass the eluent through the column, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the final product under high vacuum to remove any remaining solvent.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recryst_start Crude Product recryst_dissolve Dissolve in Minimum Hot Solvent recryst_start->recryst_dissolve recryst_filter Hot Filtration (Optional) recryst_dissolve->recryst_filter recryst_cool Cool to Crystallize recryst_filter->recryst_cool recryst_isolate Isolate Crystals (Filtration) recryst_cool->recryst_isolate recryst_dry Dry Purified Product recryst_isolate->recryst_dry recryst_mother_liquor Mother Liquor (Contains Impurities) recryst_isolate->recryst_mother_liquor Separate recryst_end Pure Product recryst_dry->recryst_end extraction_workflow cluster_extraction Acid-Base Extraction Workflow extract_start Crude Product in Organic Solvent extract_base Extract with Aqueous Base extract_start->extract_base extract_separate Separate Layers extract_base->extract_separate extract_acidify Acidify Aqueous Layer extract_separate->extract_acidify Aqueous Layer extract_impurities Organic Layer (Neutral/Basic Impurities) extract_separate->extract_impurities Organic Layer extract_precipitate Precipitate Product extract_acidify->extract_precipitate extract_isolate Isolate Product (Filtration) extract_precipitate->extract_isolate extract_dry Dry Purified Product extract_isolate->extract_dry extract_end Pure Product extract_dry->extract_end chromatography_workflow cluster_chromatography Column Chromatography Workflow chrom_start Crude Product chrom_load Load onto Silica Gel Column chrom_start->chrom_load chrom_elute Elute with Solvent System chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions (TLC) chrom_collect->chrom_analyze chrom_combine Combine Pure Fractions chrom_analyze->chrom_combine Pure chrom_impure_fractions Impure Fractions chrom_analyze->chrom_impure_fractions Impure chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_end Pure Product chrom_evaporate->chrom_end

References

Technical Support Center: 2-Ethylthiazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of 2-Ethylthiazole-4-carboxylic acid and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] For this compound, this would likely involve the reaction of ethyl 2-chloroacetoacetate with propanethioamide. While some variations of the Hantzsch synthesis are performed without a catalyst or with non-metallic catalysts, others may employ metal catalysts to improve yield and reaction conditions.[2][3]

Q2: What types of catalysts are susceptible to poisoning in this synthesis?

A2: Palladium (Pd) and Rhodium (Rh) catalysts, which are sometimes used in related heterocyclic syntheses, are particularly susceptible to poisoning by sulfur-containing compounds.[4][5] Given that the reactants (thioamides) and the product (thiazole) themselves contain sulfur, catalyst poisoning is a significant concern.[5]

Q3: What are the primary sources of catalyst poisoning in the synthesis of this compound?

A3: The primary sources of catalyst poisons in this synthesis are sulfur-containing compounds. These can include:

  • Reactants: The thioamide starting material is a direct source of sulfur.[6]

  • Product: The thiazole product itself can coordinate with the metal catalyst and inhibit its activity.

  • Impurities: Impurities in the starting materials or solvents, such as other organosulfur compounds, can act as potent catalyst poisons.[7]

  • Byproducts: Undesired side reactions can sometimes generate species that poison the catalyst.

Q4: What are the typical signs of catalyst poisoning in my reaction?

A4: The most common indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.

  • A lower than expected yield of the desired product.

  • An increase in the formation of byproducts.

  • A change in the color of the reaction mixture, which might indicate a change in the catalyst's oxidation state or the formation of catalyst-poison complexes.

Troubleshooting Guides

Issue 1: Low or No Product Yield

A diminished or nonexistent yield of this compound can often be attributed to catalyst deactivation. This guide will help you diagnose and address potential catalyst poisoning.

Troubleshooting Workflow:

LowYieldTroubleshooting start Low or No Product Yield check_reactants Verify Purity of Reactants and Solvents start->check_reactants check_conditions Confirm Reaction Conditions (Temperature, Pressure, Time) check_reactants->check_conditions catalyst_issue Suspect Catalyst Poisoning check_conditions->catalyst_issue diagnosis Perform Catalyst Poisoning Diagnosis catalyst_issue->diagnosis Yes optimize Optimize Reaction Conditions catalyst_issue->optimize No regeneration Attempt Catalyst Regeneration diagnosis->regeneration Poisoning Confirmed new_catalyst Use Fresh Catalyst and Purified Reactants diagnosis->new_catalyst Poisoning Unconfirmed, but Suspected regeneration->new_catalyst Unsuccessful success Successful Synthesis regeneration->success Successful new_catalyst->success optimize->success CatalystCycle Active Active Catalyst Poisoned Poisoned Catalyst Active->Poisoned Reaction with Sulfur Compounds Regenerated Regenerated Catalyst Poisoned->Regenerated Regeneration (e.g., High Temp. H2) Regenerated->Active Reactivation HantzschSynthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_final_product Final Product A Ethyl 2-chloroacetoacetate C Condensation (with or without catalyst) A->C B Propanethioamide B->C D Ethyl 2-ethylthiazole-4-carboxylate C->D E Hydrolysis D->E F This compound E->F

References

Technical Support Center: Recrystallization of 2-Ethylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Ethylthiazole-4-carboxylic acid. Below you will find frequently asked questions (FAQs), a troubleshooting guide, a detailed experimental protocol, and a workflow for solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

Q2: My compound is not dissolving in the chosen solvent, even at boiling. What should I do?

A2: If your compound does not dissolve, it indicates that it is not sufficiently soluble in the chosen solvent. You can try adding a small amount of a co-solvent in which the compound is more soluble. Alternatively, you will need to select a different, more polar solvent for the recrystallization.

Q3: No crystals are forming upon cooling. What could be the reason?

A3: The absence of crystal formation upon cooling can be due to several factors. The most common reasons are that the solution is too dilute (too much solvent was used) or the cooling process is too rapid. Seeding the solution with a pure crystal of the compound or gently scratching the inside of the flask with a glass rod can help induce crystallization.

Q4: The purity of my compound did not improve after recrystallization. Why?

A4: If the purity has not improved, it is possible that the chosen solvent was not appropriate and either failed to dissolve the impurities when hot or allowed the impurities to co-crystallize with your product upon cooling. It is also possible that the cooling was too rapid, leading to the trapping of impurities within the crystal lattice. Trying a different solvent or a slower cooling rate may resolve this issue.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Crystal Yield The compound is too soluble in the solvent at low temperatures.Choose a less polar solvent or a solvent mixture.
Too much solvent was used.Evaporate some of the solvent to concentrate the solution.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask).
Oily Precipitate Forms The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.
The compound is impure.Attempt purification by another method (e.g., chromatography) before recrystallization.
Colored Impurities Remain The impurities are not removed by the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration.
Crystals Form Too Quickly The solution is supersaturated or cooled too rapidly.Re-heat the solution to dissolve the crystals and allow it to cool more slowly.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount of the crude this compound (approx. 10-20 mg) into several test tubes.

  • Add a few drops of a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane) to each test tube at room temperature. Observe the solubility.

  • A suitable solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that did not show solubility at room temperature. A good solvent will dissolve the compound when hot.

  • Allow the dissolved solutions to cool to room temperature. The best solvent will show significant crystal formation upon cooling.

  • If a single solvent is not ideal, try solvent pairs (e.g., ethanol/water). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy.

2. Recrystallization Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent in an Erlenmeyer flask. Add the solvent in small portions. b. If the solution contains colored impurities, add a small amount of activated charcoal and boil for a few minutes. c. Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization. d. Allow the filtrate to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath. e. Collect the purified crystals by vacuum filtration using a Büchner funnel. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals in a desiccator or a vacuum oven.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable recrystallization solvent.

RecrystallizationSolventSelection start Start: Crude Compound test_solvents Test Solubility in Various Solvents (e.g., Water, Ethanol, Ethyl Acetate, Toluene) start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot  No unsuitable_solvent Unsuitable Solvent (Try Another) dissolves_cold->unsuitable_solvent  Yes crystals_form Crystals Form on Cooling? insoluble_hot->crystals_form  No insoluble_hot->unsuitable_solvent  Yes suitable_solvent Suitable Solvent Found crystals_form->suitable_solvent  Yes try_solvent_pair Consider Solvent Pair crystals_form->try_solvent_pair  No end Proceed with Recrystallization suitable_solvent->end unsuitable_solvent->test_solvents try_solvent_pair->test_solvents

Caption: Workflow for selecting a recrystallization solvent.

Validation & Comparative

Comparative Guide to Analytical Methods for 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Ethylthiazole-4-carboxylic acid. The information presented is based on established analytical techniques for similar thiazole-containing carboxylic acids and other acidic heterocyclic compounds, offering a framework for developing and validating a robust analytical method for the target compound.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and various research applications. This guide focuses on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection as the primary analytical technique, while also exploring alternative and complementary methods.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and semi-volatile compounds. For this compound, a reversed-phase HPLC method is the most suitable approach.

Experimental Protocol: Proposed HPLC-UV/MS Method

This proposed method is adapted from validated methods for similar thiazolidine carboxylic acid derivatives.[1][2][3]

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.

  • Matrix Samples (e.g., Plasma, Urine):

    • Protein Precipitation: For plasma samples, precipitate proteins by adding a threefold volume of cold acetonitrile. Vortex and centrifuge to separate the supernatant.[3]

    • Liquid-Liquid Extraction (LLE): Acidify the sample with an acid like hydrochloric acid. Extract the analyte using an organic solvent such as ethyl acetate.[1]

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., mixed-mode cation exchange) for sample clean-up and concentration.[4][5]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1][6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[2][6] The acidic modifier in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

3. Detection:

  • UV Detection: Monitor the absorbance at a wavelength where this compound exhibits maximum absorbance. The presence of the thiazole ring suggests UV activity.

  • Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, an MS detector, particularly a tandem mass spectrometer (MS/MS), is recommended. Electrospray ionization (ESI) in either positive or negative ion mode can be used. The choice of ionization mode depends on the analyte's properties; however, negative ion mode is often suitable for direct analysis of carboxylic acids.[7]

Method Validation Parameters

The following table summarizes the typical validation parameters that should be assessed for the analytical method, with expected performance characteristics based on similar assays.

ParameterTypical Method Performance
Linearity (Correlation Coefficient, r²) > 0.999[1]
Accuracy (Recovery) 85 - 115%[1]
Precision (Relative Standard Deviation, %RSD) Intra-day: < 2%, Inter-day: < 5%[1]
Limit of Detection (LOD) Dependent on detector; significantly lower with MS
Limit of Quantification (LOQ) Dependent on detector; significantly lower with MS
Specificity / Selectivity No interference from matrix components

Comparison with Alternative Analytical Methods

While HPLC is the primary recommended technique, other methods can be considered depending on the specific analytical requirements.

Analytical MethodPrincipleAdvantagesDisadvantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by LC followed by highly selective and sensitive detection based on mass-to-charge ratio.[2][7]High sensitivity and selectivity, suitable for complex matrices.[8]Higher equipment cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by MS detection. Requires derivatization for non-volatile carboxylic acids.High resolution and sensitivity for volatile compounds.Requires derivatization, which can be time-consuming and introduce variability.[7]
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of charged species in a capillary.High separation efficiency, small sample volume.Lower sensitivity compared to LC-MS, potential for issues with capillary coating.[9]
Spectrophotometry Measurement of light absorption by the analyte after a color-forming reaction (e.g., formation of hydroxamic acids).[10]Simple, low-cost instrumentation.Lower specificity and sensitivity, susceptible to interference.
Derivatization followed by LC-MS Chemical modification of the carboxylic acid group to enhance ionization efficiency and chromatographic retention.[11]Improved sensitivity in positive ion mode MS.[7]Additional sample preparation step, potential for side reactions.[7]

Experimental Workflows and Logical Relationships

Diagram: General Workflow for HPLC Analysis

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Solution Preparation HPLC HPLC Separation (C18 Column, Gradient Elution) Standard->HPLC Matrix Matrix Sample Preparation (Precipitation, LLE, or SPE) Matrix->HPLC Detection Detection (UV or MS/MS) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for the analysis of this compound using HPLC.

Diagram: Decision Tree for Method Selection

Method Selection Decision Tree Start Start: Need to analyze This compound ComplexMatrix Is the sample matrix complex (e.g., plasma, tissue)? Start->ComplexMatrix HighSensitivity Is high sensitivity required (e.g., trace level analysis)? ComplexMatrix->HighSensitivity Yes HPLCUV Use HPLC-UV ComplexMatrix->HPLCUV No LCMSMS Use LC-MS/MS HighSensitivity->LCMSMS Yes HighSensitivity->HPLCUV No Derivatization Consider Derivatization followed by LC-MS LCMSMS->Derivatization Optional for enhanced sensitivity Alternative Consider Alternative Methods (CE, Spectrophotometry) HPLCUV->Alternative If HPLC is not available

Caption: A decision tree to guide the selection of an appropriate analytical method.

Conclusion

The validation of an analytical method for this compound can be effectively achieved using reversed-phase HPLC with either UV or MS detection. The choice between detectors will depend on the required sensitivity and the complexity of the sample matrix. For trace-level quantification in biological matrices, an LC-MS/MS method is highly recommended due to its superior sensitivity and selectivity. The provided experimental protocols and validation parameters, adapted from methods for structurally related compounds, offer a solid foundation for developing a reliable and robust analytical method tailored to specific research or quality control needs.

References

A Comparative Guide to the Synthesis of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a critical aspect of the discovery pipeline. 2-Ethylthiazole-4-carboxylic acid is a valuable building block in medicinal chemistry, and understanding the various synthetic routes to this compound is essential for optimizing production and exploring its therapeutic potential. This guide provides a detailed comparison of two prominent methods for its synthesis: the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis.

At a Glance: Comparison of Synthesis Routes

ParameterHantzsch Thiazole SynthesisCook-Heilbron Thiazole Synthesis
Starting Materials Propanethioamide, Ethyl 2-chloro-3-oxobutanoateEthyl 2-aminocyanoacetate, Dithiopropanoic acid
Key Intermediates Ethyl 2-ethylthiazole-4-carboxylate5-Amino-2-ethylthiazole-4-carbonitrile
Reaction Type CyclocondensationCyclization
Typical Yield Good to ExcellentModerate to Good
Reaction Conditions Typically requires heatingOften proceeds at room temperature
Scalability Well-established and scalableCan be suitable for library synthesis
Reagent Availability Starting materials are commercially available or readily synthesized.Dithio-acids may require specific preparation.

Route 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the formation of thiazole rings.[1][2] It involves the reaction of an α-haloketone with a thioamide.[1][2] In the context of this compound synthesis, this involves the initial preparation of ethyl 2-ethylthiazole-4-carboxylate, followed by hydrolysis.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-ethylthiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanethioamide (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add ethyl 2-chloro-3-oxobutanoate (1.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ethyl 2-ethylthiazole-4-carboxylate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 2-ethylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Addition of Base: Add sodium hydroxide (2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 3-4, which will precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Route 2: Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides an alternative pathway to thiazoles, particularly 5-aminothiazoles, by reacting α-aminonitriles with dithioacids or related compounds.[3] For the synthesis of this compound, a subsequent conversion of the amino and nitrile groups would be necessary.

Experimental Protocol:

Step 1: Synthesis of 5-Amino-2-ethylthiazole-4-carbonitrile

  • Reaction Setup: In a well-ventilated fume hood, dissolve ethyl 2-aminocyanoacetate (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add dithiopropanoic acid (1.0 eq) to the solution. The reaction is often carried out in the presence of a mild base like pyridine.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Step 2: Conversion to this compound

The conversion of the 5-amino-4-carbonitrile intermediate to the desired carboxylic acid is a multi-step process that can involve:

  • Diazotization: Conversion of the 5-amino group to a diazonium salt.

  • Sandmeyer Reaction: Replacement of the diazonium group with a hydrogen or other functional group that can be subsequently converted to a carboxylic acid.

  • Nitrile Hydrolysis: Hydrolysis of the 4-carbonitrile group to a carboxylic acid.

Due to the complexity and potential for side reactions in these subsequent steps, the Hantzsch synthesis is often the more direct and higher-yielding route for this specific target molecule.

Visualizing the Synthesis Pathways

To better illustrate the two synthetic approaches, the following diagrams outline the key transformations.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Propanethioamide Propanethioamide EthylEster Ethyl 2-ethylthiazole-4-carboxylate Propanethioamide->EthylEster Hantzsch Cyclocondensation EthylChlorooxobutanoate Ethyl 2-chloro-3-oxobutanoate EthylChlorooxobutanoate->EthylEster CarboxylicAcid This compound EthylEster->CarboxylicAcid Hydrolysis

Caption: Hantzsch synthesis pathway for this compound.

Cook_Heilbron_Synthesis cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Aminocyanoacetate Ethyl 2-aminocyanoacetate Aminonitrile 5-Amino-2-ethylthiazole-4-carbonitrile Aminocyanoacetate->Aminonitrile Cook-Heilbron Cyclization DithiopropanoicAcid Dithiopropanoic acid DithiopropanoicAcid->Aminonitrile CarboxylicAcid This compound Aminonitrile->CarboxylicAcid Multi-step Conversion

Caption: Cook-Heilbron synthesis pathway for this compound.

Conclusion

Both the Hantzsch and Cook-Heilbron syntheses offer viable routes to the thiazole core of this compound. The Hantzsch synthesis is a more direct and generally higher-yielding approach for this specific target, benefiting from readily available starting materials and a well-established, two-step procedure. The Cook-Heilbron synthesis, while valuable for creating substituted 5-aminothiazoles, requires a more complex series of transformations to arrive at the final carboxylic acid. The choice of synthesis route will ultimately depend on the specific needs of the research, including scale, available resources, and desired purity of the final product.

References

A Comparative Guide to the Biological Activities of 2-Aminothiazole-4-carboxylic Acid and 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 2-aminothiazole-4-carboxylic acid and 2-Ethylthiazole-4-carboxylic acid. The available scientific literature indicates a significant disparity in the extent of research and documented biological effects between these two compounds.

While 2-aminothiazole-4-carboxylic acid and its derivatives have been extensively studied and shown to possess a wide range of biological activities, including antimicrobial and anticancer properties, there is a notable lack of published data on the biological activity of this compound. This guide will primarily focus on the well-documented activities of 2-aminothiazole-4-carboxylic acid, while also highlighting the existing knowledge gap regarding its 2-ethyl counterpart.

2-Aminothiazole-4-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

The 2-aminothiazole ring is a prominent structural motif in a variety of biologically active compounds.[1][2] Derivatives of 2-aminothiazole-4-carboxylic acid have demonstrated significant potential in several therapeutic areas.

Antibacterial Activity

Derivatives of 2-aminothiazole-4-carboxylic acid have shown promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[3][4][5][6] The antibacterial potential is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Antifungal Activity

In addition to antibacterial effects, various derivatives of 2-aminothiazole-4-carboxylic acid have been reported to exhibit antifungal properties.[3][4][6] These compounds have been tested against clinically relevant fungal strains, and their efficacy is also typically measured by MIC values.

Anticancer Activity

The thiazole scaffold is a key component in several anticancer drugs, and derivatives of 2-aminothiazole have been a focus of cancer research.[7][8][9][10][11] Studies have demonstrated the cytotoxic effects of these compounds against various human tumor cell lines, with activity often quantified by the half-maximal inhibitory concentration (IC50).[11]

Quantitative Data Summary

The following table summarizes the reported biological activities of various derivatives of 2-aminothiazole-4-carboxylic acid. It is important to note that these activities are for derivatives and not the parent compound itself, and were determined under specific experimental conditions.

Compound TypeBiological ActivityTest Organism/Cell LineQuantitative Data (MIC/IC50)Reference
2-amino-5-benzylthiazole-4-carboxylateAntitubercularMycobacterium tuberculosis H37RvMIC: 0.06 µg/mL
Schiff base derivatives of ethyl 2-aminothiazole-4-carboxylateAntibacterialStaphylococcus epidermidisMIC: 250 µg/mL[3][6]
Schiff base derivatives of ethyl 2-aminothiazole-4-carboxylateAntibacterialPseudomonas aeruginosaMIC: 375 µg/mL[3][6]
Schiff base derivatives of ethyl 2-aminothiazole-4-carboxylateAntifungalCandida albicansZone of inhibition: 20.0 mm[6]
2-substituted-aminothiazole-4-carboxylate derivativesAnticancerRPMI-8226 leukemia cell lineGI50: 0.08 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the biological activities of thiazole derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial dilutions of test compound in 96-well plate i1 Inoculate each well with microbial suspension p1->i1 p2 Prepare standardized microbial inoculum p2->i1 i2 Incubate plates at optimal temperature (e.g., 37°C for 24h) i1->i2 a1 Visually inspect for turbidity (microbial growth) i2->a1 a2 Determine MIC: lowest concentration with no visible growth a1->a2

Workflow for MIC Determination

  • Preparation of Test Compounds: The thiazole derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: The microbial strain is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound against cancer cell lines.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Analysis c1 Seed cancer cells in a 96-well plate c2 Allow cells to adhere overnight c1->c2 t1 Treat cells with serial dilutions of the test compound c2->t1 t2 Incubate for a specified period (e.g., 48-72h) t1->t2 a1 Add MTT reagent to each well t2->a1 a2 Incubate to allow formazan crystal formation a1->a2 a3 Solubilize formazan crystals with a solvent a2->a3 r1 Measure absorbance at a specific wavelength a3->r1 r2 Calculate cell viability and IC50 value r1->r2

MTT Assay Workflow

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivative and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated, which represents the concentration of the compound that inhibits cell growth by 50%.

This compound: An Unexplored Frontier

In stark contrast to its 2-amino counterpart, a thorough review of the scientific literature reveals a significant lack of data on the biological activity of this compound. While its synthesis may be documented in chemical literature, its potential pharmacological effects, including antimicrobial, antifungal, or anticancer activities, have not been reported in peer-reviewed publications.

This data gap represents a potential opportunity for future research. The structural similarity to the well-studied 2-aminothiazole-4-carboxylic acid scaffold suggests that the 2-ethyl derivative could also possess interesting biological properties.

G cluster_aminothiazole 2-Aminothiazole-4-carboxylic Acid cluster_ethylthiazole This compound Extensive Research Extensive Research Antibacterial Activity Antibacterial Activity Extensive Research->Antibacterial Activity leads to Antifungal Activity Antifungal Activity Extensive Research->Antifungal Activity leads to Anticancer Activity Anticancer Activity Extensive Research->Anticancer Activity leads to Limited Data Limited Data Biological Activity Unknown Biological Activity Unknown Limited Data->Biological Activity Unknown results in

References

A Spectroscopic Comparison of 2-Ethylthiazole-4-carboxylic Acid and its Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Ethylthiazole-4-carboxylic acid and its corresponding ethyl ester, ethyl 2-ethylthiazole-4-carboxylate. The structural differences between the carboxylic acid and its ethyl ester give rise to distinct spectroscopic signatures, which are crucial for their identification and characterization in research and development. This document summarizes their key spectral features and outlines the experimental protocols for these analyses.

Chemical Structures

The relationship between this compound and its ethyl ester is a straightforward esterification reaction, where the hydroxyl group of the carboxylic acid is replaced by an ethoxy group.

G Esterification of this compound Acid This compound Ester Ethyl 2-Ethylthiazole-4-carboxylate Acid->Ester Esterification Ester->Acid Hydrolysis Reagents + Ethanol (EtOH) + Acid Catalyst (e.g., H₂SO₄)

Caption: Chemical relationship between the acid and its ethyl ester.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and ethyl 2-ethylthiazole-4-carboxylate based on characteristic chemical shifts and absorption frequencies of their respective functional groups. Direct experimental data for these specific compounds is limited; therefore, some values are predicted based on data from analogous structures.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ (unless otherwise specified) Frequency: 400 MHz

Assignment This compound (Predicted Chemical Shift, δ ppm) Ethyl 2-Ethylthiazole-4-carboxylate (Predicted Chemical Shift, δ ppm) Key Differences
-COOH ~10-13 (broad s, 1H)-Disappearance of the highly deshielded carboxylic acid proton.
Thiazole-H ~8.1 (s, 1H)~8.0 (s, 1H)Minor shift due to change in the electron-withdrawing nature of the C4 substituent.
-OCH₂CH₃ -~4.4 (q, 2H, J ≈ 7.1 Hz)Appearance of a quartet for the methylene protons of the ethyl ester.
-CH₂CH₃ ~3.1 (q, 2H, J ≈ 7.5 Hz)~3.0 (q, 2H, J ≈ 7.5 Hz)Minor shift of the ethyl group on the thiazole ring.
-OCH₂CH₃ -~1.4 (t, 3H, J ≈ 7.1 Hz)Appearance of a triplet for the methyl protons of the ethyl ester.
-CH₂CH₃ ~1.4 (t, 3H, J ≈ 7.5 Hz)~1.3 (t, 3H, J ≈ 7.5 Hz)Minor shift of the ethyl group on the thiazole ring.
¹³C NMR Spectroscopy Data

Solvent: CDCl₃ (unless otherwise specified) Frequency: 100 MHz

Assignment This compound (Predicted Chemical Shift, δ ppm) Ethyl 2-Ethylthiazole-4-carboxylate (Predicted Chemical Shift, δ ppm) Key Differences
C=O (Carboxyl/Ester) ~165-185~160-170The ester carbonyl carbon is typically found slightly upfield compared to the carboxylic acid.
Thiazole-C2 ~170~168Minor shift.
Thiazole-C4 ~145~143Minor shift.
Thiazole-C5 ~125~123Minor shift.
-OCH₂CH₃ -~61Appearance of the methylene carbon of the ethoxy group.
-CH₂CH₃ ~25~25Minimal change.
-OCH₂CH₃ -~14Appearance of the methyl carbon of the ethoxy group.
-CH₂CH₃ ~14~14Minimal change.
IR Spectroscopy Data
Functional Group This compound (Expected Absorption, cm⁻¹)[1][2] **Ethyl 2-Ethylthiazole-4-carboxylate (Expected Absorption, cm⁻¹) **Key Differences
O-H stretch (Carboxylic Acid) 2500-3300 (very broad)-Absence of the broad O-H band in the ester.
C=O stretch 1710-17601735-1750The C=O stretch of the ester is typically at a higher wavenumber than the hydrogen-bonded carboxylic acid.
C-O stretch 1210-13201000-1300 (two bands)Different C-O stretching patterns for the acid versus the ester.
C=N stretch (Thiazole) ~1500-1600~1500-1600Generally similar for both compounds.
C-H stretch 2850-30002850-3000Similar C-H stretching for the ethyl group.
Mass Spectrometry Data
Analysis Type This compound Ethyl 2-Ethylthiazole-4-carboxylate Key Differences
Molecular Formula C₆H₇NO₂SC₈H₁₁NO₂SThe ethyl ester has an additional C₂H₄ unit.
Molecular Weight 157.19 g/mol 185.24 g/mol A difference of 28.05 g/mol , corresponding to the C₂H₄ unit.
Expected [M]⁺ or [M+H]⁺ m/z 157 or 158m/z 185 or 186The molecular ion peak will be at a higher m/z for the ester.
Key Fragmentation Loss of -OH (m/z 140), Loss of -COOH (m/z 112)Loss of -OCH₂CH₃ (m/z 140), Loss of -COOCH₂CH₃ (m/z 112)The initial fragmentation patterns will differ based on the C4 substituent.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of thiazole derivatives.

General Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Compound Synthesis & Purification B Dissolve in Deuterated Solvent (NMR) or Prepare KBr Pellet/Nujol Mull (IR) A->B E Mass Spectrometry (e.g., ESI-MS) A->E C ¹H and ¹³C NMR Spectroscopy B->C D FT-IR Spectroscopy B->D F Spectral Processing & Analysis C->F D->F E->F G Structural Elucidation & Comparison F->G

Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is generally required for ¹³C NMR to achieve a good signal-to-noise ratio.[3]

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign chemical shifts based on known values for similar structures.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.[4]

  • Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[3]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) or other suitable ionization technique coupled to a mass analyzer.

  • Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its ethyl ester. The provided data and protocols are intended to aid researchers in the identification and characterization of these and similar compounds.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) or key intermediate is a critical step in ensuring its quality, safety, and efficacy. This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized 2-Ethylthiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The performance of these methods will be compared with the analysis of two common structural analogs: Thiazole-4-carboxylic acid and 2-Aminothiazole-4-carboxylic acid.

Comparative Purity Analysis

The following table summarizes the hypothetical purity data for a synthesized batch of this compound and its alternatives, as determined by various analytical methods. This data is intended to be illustrative of typical results obtained in a research and development setting.

Analytical Method This compound Thiazole-4-carboxylic acid 2-Aminothiazole-4-carboxylic acid Principle of Detection Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) 99.2% (by area)98.5% (by area)99.5% (by area)UV AbsorbanceHigh resolution and sensitivity for non-volatile and thermally labile compounds.Requires chromophores for UV detection.
Quantitative Nuclear Magnetic Resonance (qNMR) 98.8% (by mole fraction)97.9% (by mole fraction)99.1% (by mole fraction)Nuclear spin transitions in a magnetic fieldAbsolute quantification without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods.
Gas Chromatography-Mass Spectrometry (GC-MS) 99.0% (after derivatization)98.2% (after derivatization)Not applicable (thermally unstable)Mass-to-charge ratio of ionized fragmentsHigh separation efficiency and structural elucidation of volatile impurities.Requires derivatization for non-volatile compounds; not suitable for thermally labile molecules.
Differential Scanning Calorimetry (DSC) 99.5% (by mole fraction)99.0% (by mole fraction)99.7% (by mole fraction)Heat flow during meltingProvides information on the total mole fraction of impurities.Not suitable for amorphous or decomposing compounds.
Melting Point 145-147°C (sharp)195-198°C (sharp)172-175°C (sharp)Visual observation of phase transitionSimple and rapid preliminary assessment of purity.Insensitive to small amounts of impurities; subjective.

Experimental Workflow and Decision Making

The selection of an appropriate analytical technique is crucial for accurate purity determination. The following diagrams illustrate a general experimental workflow for purity assessment and a decision-making framework for choosing the most suitable method.

experimental_workflow Experimental Workflow for Purity Assessment cluster_synthesis Synthesis and Isolation cluster_preliminary Preliminary Purity Assessment cluster_quantitative Quantitative Purity Determination cluster_final Final Purity Confirmation synthesis Synthesized Product (Crude this compound) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification tlc Thin-Layer Chromatography (TLC) purification->tlc Quick check mp Melting Point Analysis purification->mp Initial assessment hplc HPLC Analysis tlc->hplc mp->hplc final_purity Purity Confirmation and Reporting hplc->final_purity qnmr qNMR Analysis qnmr->final_purity gcms GC-MS Analysis (with derivatization) gcms->final_purity dsc DSC Analysis dsc->final_purity

A general workflow for the purity assessment of a synthesized compound.

decision_framework Decision Framework for Analytical Technique Selection cluster_choices Decision Framework for Analytical Technique Selection compound_properties Compound Properties volatile volatile compound_properties->volatile Volatile & Thermally Stable? hplc HPLC qnmr_dsc Absolute Quantification Needed? hplc->qnmr_dsc Orthogonal Method qnmr qNMR gcms GC-MS dsc DSC/Melting Point volatile->gcms Yes non_volatile UV Chromophore Present? volatile->non_volatile No non_volatile->hplc Yes non_volatile->qnmr_dsc No qnmr_dsc->qnmr Yes qnmr_dsc->dsc No (Total Impurity Profile)

A decision-making framework for selecting the appropriate analytical technique.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans: 8

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping peak of the analyte and a known peak of the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of the synthesized compound into a vial.

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature and dilute with 800 µL of dichloromethane.

  • GC Parameters:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C

    • Oven Program:

      • Initial Temperature: 80°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-500

  • Data Analysis: Purity is estimated by the area percentage of the derivatized analyte peak. Impurities are identified by their mass spectra.

Differential Scanning Calorimetry (DSC) / Melting Point
  • Instrumentation (DSC): A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal.

  • DSC Parameters:

    • Temperature Program: Heat from 25°C to 200°C at a rate of 2°C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: The purity is determined from the shape of the melting endotherm using the van't Hoff equation, which is typically performed by the instrument's software.

  • Melting Point: A standard melting point apparatus can be used for a preliminary assessment. The sharpness of the melting range provides a qualitative indication of purity.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted approach. While rapid methods like melting point analysis offer a preliminary indication, chromatographic techniques such as HPLC provide high-resolution separation of impurities. For absolute quantification, qNMR is a powerful tool. GC-MS, after appropriate derivatization, is effective for identifying volatile impurities. DSC offers a thermodynamic measurement of total molar purity. By employing a combination of these orthogonal techniques, researchers can confidently establish the purity profile of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.

Benchmarking 2-Ethylthiazole-4-carboxylic Acid Activity Against Known Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific biological target for 2-Ethylthiazole-4-carboxylic acid is not extensively documented in publicly available research. However, based on the known activity of structurally related thiazole-based compounds, this guide will benchmark its hypothetical activity against the metallo-β-lactamase (MBL) family of enzymes.[1][2][3][4][5] MBLs are a critical class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, and their inhibition is a key goal in overcoming antibiotic resistance.[6][7]

This guide provides a comparative analysis of this compound against established MBL inhibitors, supported by hypothetical experimental data and detailed protocols for researchers in drug discovery.

Comparative Analysis of Inhibitor Potency

The inhibitory activities of this compound and known benchmark compounds against the New Delhi Metallo-β-lactamase 1 (NDM-1), a clinically significant MBL, are summarized below. The data for this compound is presented as a hypothetical example for comparative purposes.

InhibitorTarget EnzymeIC50 (µM)Inhibition Type
This compound NDM-115.5 (Hypothetical) Competitive
L-CaptoprilNDM-110.0 ± 1.9[8][9]Competitive
EDTAIMP-127.9[3]Metal Chelator
Thioenolate Compound 19NDM-1Low-µM range[6]Not Specified
Succinic Acid Derivative 23IMP-10.0027[10]Competitive

Signaling Pathway and Inhibition Mechanism

Metallo-β-lactamases hydrolyze β-lactam antibiotics, rendering them ineffective. This process is dependent on one or two zinc ions in the active site, which activate a water molecule to break the amide bond in the β-lactam ring.[11][12] Inhibitors typically function by either chelating these essential zinc ions or by competing with the substrate for binding to the active site.

MBL_Inhibition_Pathway cluster_bacterium Bacterial Cell MBL Metallo-β-lactamase (MBL) (with Zn²⁺) Inactive_Antibiotic Hydrolyzed (Inactive) Antibiotic MBL->Inactive_Antibiotic Hydrolyzes Inhibited_MBL Inhibited MBL Antibiotic β-Lactam Antibiotic Antibiotic->MBL Substrate PBP Penicillin-Binding Protein (PBP) Antibiotic->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Inhibitor This compound (Inhibitor) Inhibitor->MBL Binds to active site

Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition.

Experimental Protocols

Metallo-β-Lactamase Inhibition Assay

This protocol describes a spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of test compounds against a selected MBL, such as NDM-1.

1. Materials and Reagents:

  • Recombinant MBL (e.g., NDM-1), purified.

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Tween-20.

  • Substrate: Chromogenic cephalosporin, such as nitrocefin.[13]

  • Test Compound: this compound, dissolved in DMSO.

  • Known Inhibitor (Positive Control): L-Captopril.

  • 96-well microtiter plates.

  • Spectrophotometer capable of reading absorbance at 490 nm.[13]

2. Procedure:

  • Prepare a serial dilution of the test compound and the positive control in DMSO.

  • In a 96-well plate, add 2 µL of each inhibitor dilution to the appropriate wells. For control wells, add 2 µL of DMSO.

  • Add 178 µL of Assay Buffer to all wells.

  • Add 10 µL of a pre-determined concentration of MBL enzyme to each well, except for the substrate blank. Mix gently.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of nitrocefin solution to all wells.

  • Immediately measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • The initial reaction velocity is calculated from the linear portion of the absorbance curve.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing potential enzyme inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow start Start: Compound Library hts High-Throughput Screening (HTS) (Primary Assay) start->hts hit_id Hit Identification (Compounds showing >50% inhibition) hts->hit_id hit_id->start Inactive dose_response Dose-Response & IC50 Determination (Confirmatory Assay) hit_id->dose_response Active Hits sar Structure-Activity Relationship (SAR) Studies dose_response->sar mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) sar->mechanism lead_opt Lead Optimization sar->lead_opt mechanism->lead_opt end Preclinical Candidate lead_opt->end Optimized Lead

Caption: A generalized workflow for the discovery of enzyme inhibitors.

References

Inter-laboratory Comparison of Analytical Methods for 2-Ethylthiazole-4-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical performance from a hypothetical inter-laboratory validation study for the quantification of 2-Ethylthiazole-4-carboxylic acid. The data presented herein is intended to guide researchers, scientists, and drug development professionals in establishing robust and reproducible analytical methods for this compound.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of the analytical method for this compound as determined by three independent laboratories. All laboratories utilized a harmonized liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol.

Performance ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99950.99920.9998≥ 0.995
Accuracy (%) 98.5-101.297.9-102.198.8-100.580-120%
Precision (RSD%)
- Repeatability 2.1%2.5%1.9%≤ 15%
- Intermediate Precision 3.5%4.1%3.2%≤ 15%
- Reproducibility 5.2%5.8%4.9%≤ 20%
Limit of Detection (LOD) 0.05 ng/mL0.06 ng/mL0.04 ng/mLN/A
Limit of Quantification (LOQ) 0.15 ng/mL0.18 ng/mL0.12 ng/mLN/A

Experimental Protocols

The following is a detailed methodology for the quantification of this compound in a biological matrix (e.g., plasma) using LC-MS/MS. This protocol was provided to all participating laboratories in the inter-laboratory validation study.

Sample Preparation
  • Thawing and Aliquoting: Frozen plasma samples are thawed at room temperature. A 100 µL aliquot of each sample is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of an internal standard working solution (e.g., ¹³C-labeled this compound at 1 µg/mL) is added to each plasma aliquot.

  • Protein Precipitation: 400 µL of ice-cold acetonitrile is added to each tube to precipitate proteins.

  • Vortexing and Centrifugation: The samples are vortexed for 1 minute and then centrifuged at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: The supernatant is carefully transferred to a new set of tubes.

  • Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Quality Control
  • Calibration Curve: A calibration curve is prepared using a blank matrix spiked with known concentrations of this compound. The linearity of the curve is assessed.

  • Quality Control Samples: Low, medium, and high concentration quality control (QC) samples are prepared and analyzed with each batch of study samples to assess accuracy and precision.

Inter-laboratory Validation Workflow

The following diagram illustrates the workflow for the inter-laboratory validation study of the this compound analytical method.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Sample Analysis by Participating Laboratories cluster_2 Phase 3: Data Compilation & Statistical Analysis cluster_3 Phase 4: Reporting & Conclusion A Develop & Optimize Analytical Method B Prepare & Validate Study Protocol A->B C Prepare & Distribute Standardized Samples & QCs B->C D Lab 1 Analysis C->D E Lab 2 Analysis C->E F Lab 3 Analysis C->F G Collect Data from All Laboratories D->G E->G F->G H Statistical Analysis (Accuracy, Precision, Reproducibility) G->H I Generate Validation Report H->I J Assess Method Robustness & Reliability I->J

Comparative Study of 2-Alkylthiazole-4-Carboxylic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, biological activity, and structure-activity relationships of 2-alkylthiazole-4-carboxylic acid derivatives as potential anticancer agents.

The thiazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. Among these, 2-alkylthiazole-4-carboxylic acid derivatives have emerged as a promising class of compounds for the development of novel cancer therapeutics. This guide provides a comparative analysis of these derivatives, focusing on their synthesis, cytotoxic effects on various cancer cell lines, and the underlying mechanisms of action.

Structure-Activity Relationship: Impact of 2-Position Substitution

The biological activity of thiazole derivatives is significantly influenced by the nature of the substituent at the 2-position of the thiazole ring. While a direct comparative study on a homologous series of 2-alkylthiazole-4-carboxylic acids is not extensively available in the public domain, research on analogous heterocyclic systems provides valuable insights into structure-activity relationships (SAR). For instance, studies on substituted quinazolines have shown that varying the substituent at a key position can dramatically alter the anticancer potency.

In one such study, a series of 2-substituted-[1][2]triazolo[1,5-c]quinazolines were synthesized and evaluated for their anticancer activity. The results indicated that the nature of the substituent, ranging from simple alkyl groups to more complex aryl and hetaryl moieties, had a profound impact on the cytotoxic efficacy against a panel of cancer cell lines. For example, the compound with a 3,4,5-trimethoxyphenyl group at the 2-position exhibited the highest potency, with a mean GI50 (50% growth inhibition) of 2.29 µM across the tested cell lines.[3] This highlights the importance of the electronic and steric properties of the substituent at the 2-position in modulating the anticancer activity. While not a direct comparison of 2-alkylthiazole-4-carboxylic acids, this study underscores the principle that modifications at the 2-position are a critical determinant of biological activity.

Performance Data: Cytotoxicity of Thiazole Derivatives

The anticancer potential of various 2-substituted thiazole-4-carboxylic acid derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes the cytotoxic activity (IC50 values) of selected compounds from different studies. It is important to note that these compounds are not all 2-alkyl derivatives but are included to provide a broader context of the activity of this class of molecules.

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
4a p-TolylSKNMC (Neuroblastoma)>25[4]
4c p-Tolyl with p-nitroanilideSKNMC (Neuroblastoma)10.8 ± 0.08[4]
4d p-Tolyl with m-chloroanilideHep-G2 (Hepatocarcinoma)11.6 ± 0.12[4]
7a 2-FluorophenylA-549 (Lung)>50[5]
7f 2-ChlorophenylA-549 (Lung)24[5]
Compound with 3-fluoro analog PhenylacetamidoT47D, Caco-2, HT-29<10 µg/mL[6]

This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key biological assays are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (2-alkylthiazole-4-carboxylic acid derivatives)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in 96-well plates at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Treat the cells with various concentrations of the test compounds and doxorubicin for 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC Staining)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents exert their effects. The Annexin V-FITC assay is used to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells by treating them with the test compounds for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[8]

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Signaling Pathway and Experimental Workflow

VEGFR-2 Signaling Pathway

Several thiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[9] Inhibition of the VEGFR-2 signaling pathway is a crucial strategy in cancer therapy.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Inhibition by Thiazole Derivative PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Thiazole 2-Alkylthiazole-4- carboxylic acid derivative Thiazole->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro assays to determine their cytotoxic and mechanistic properties.

experimental_workflow synthesis Synthesis of 2-Alkylthiazole-4-carboxylic Acid Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity apoptosis Apoptosis Assay (Annexin V-FITC) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle mechanism Mechanism of Action Studies (e.g., VEGFR-2 Inhibition) apoptosis->mechanism cell_cycle->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: A typical workflow for anticancer drug discovery.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Ethylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of methodologies for confirming the structure of 2-Ethylthiazole-4-carboxylic acid, with a primary focus on X-ray crystallography, supplemented by common spectroscopic techniques.

While a specific crystal structure for this compound is not publicly available, this guide leverages data from closely related analogues and established principles of spectroscopic interpretation to provide a robust framework for its structural confirmation. We will compare the expected data from X-ray crystallography with alternative methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Method Comparison: X-ray Crystallography vs. Spectroscopic Methods

X-ray crystallography provides the most definitive evidence of molecular structure by mapping electron density to reveal precise atomic coordinates, bond lengths, and bond angles. However, its reliance on a high-quality single crystal can be a significant bottleneck. In contrast, spectroscopic methods offer valuable insights into the molecular framework from bulk or solution-state samples and are essential for routine characterization.

Analytical MethodInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, crystal packingUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to obtain
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nucleiProvides detailed information about the molecular skeleton in solutionDoes not directly provide bond lengths or angles; interpretation can be complex for intricate molecules
IR Spectroscopy Presence of functional groupsRapid and non-destructive; provides a molecular "fingerprint"Provides limited information on the overall molecular structure
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity; determines molecular formulaDoes not provide information on stereochemistry or atom connectivity

Predicted and Comparative Structural Data

The following tables present a combination of expected values for this compound based on known data for analogous compounds and general principles of chemical structure.

X-ray Crystallography: Expected Bond Lengths and Angles

The data below is derived from typical values for thiazole and carboxylic acid moieties found in crystallographic databases. These serve as a benchmark for comparison should an experimental structure be determined.

ParameterBondExpected Value (Å)
Bond Lengths C2-S1~1.72
S1-C5~1.71
C4-C5~1.37
N3-C4~1.38
C2-N3~1.32
C2-C(ethyl)~1.50
C4-C(carboxyl)~1.48
C(carboxyl)=O~1.21
C(carboxyl)-OH~1.32
ParameterAngleExpected Value (°)
Bond Angles C5-S1-C2~90
S1-C2-N3~115
C2-N3-C4~110
N3-C4-C5~115
C4-C5-S1~110
N3-C4-C(carboxyl)~122
C5-C4-C(carboxyl)~123
Spectroscopic Data Comparison

The following table outlines the expected spectroscopic signatures for this compound.

TechniqueParameterExpected ObservationInterpretation
¹H NMR Chemical Shift (δ)~1.4 ppm (triplet, 3H)-CH₃ of ethyl group
~3.1 ppm (quartet, 2H)-CH₂ of ethyl group
~8.4 ppm (singlet, 1H)Thiazole ring proton (H5)
>10 ppm (broad singlet, 1H)Carboxylic acid proton (-COOH)
¹³C NMR Chemical Shift (δ)~14 ppm-CH₃ of ethyl group
~25 ppm-CH₂ of ethyl group
~125 ppmThiazole C5
~148 ppmThiazole C4
~165 ppmThiazole C2
~170 ppmCarboxylic acid carbon (-COOH)
IR Spectroscopy Wavenumber (cm⁻¹)2500-3300 (broad)O-H stretch of carboxylic acid[1][2][3][4]
~1700 (strong)C=O stretch of carboxylic acid[1][2][3][4]
~1550C=N stretch of thiazole ring
Mass Spectrometry m/z[M+H]⁺ = 158.0270Molecular ion peak (for C₆H₇NO₂S)
Fragmentation pattern includes loss of -COOH, C₂H₅

Experimental Workflows and Protocols

To obtain the data for structural confirmation, standardized experimental procedures are followed.

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Solution Sample IR IR Spectroscopy Purification->IR Solid/Liquid Sample MS Mass Spectrometry Purification->MS Solution Sample Xray X-ray Crystallography Purification->Xray Single Crystal Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis, analysis, and structural confirmation of a small molecule.

Key Experimental Protocols

1. Single Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal (typically 0.1-0.3 mm) is mounted on a goniometer.[5] The crystal is cooled (usually to ~100 K) and irradiated with a monochromatic X-ray beam.[6] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5][7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.[7][8]

2. NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9] A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.[9]

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity.[10] ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.

3. FTIR Spectroscopy:

  • Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[11][12][13] For a liquid, a thin film is prepared between two salt plates.[12]

  • Data Acquisition: A background spectrum (of air or the pure solvent) is recorded.[11][14] The sample is then scanned to obtain its infrared spectrum.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4. Mass Spectrometry:

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Ionization is typically achieved using techniques like Electrospray Ionization (ESI) or Electron Impact (EI).[15]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[15][16][17]

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.[15]

References

A Comparative Guide to the Biological Activity of 2-Ethylthiazole-4-carboxylic Acid and Structurally Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a core structural motif in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Understanding the potential for cross-reactivity of any single thiazole derivative is crucial for drug development, as off-target effects can lead to unforeseen side effects or opportunities for drug repositioning. This guide summarizes the biological activities of various thiazole derivatives in key biological assays, providing a framework for assessing the potential cross-reactivity profile of 2-Ethylthiazole-4-carboxylic acid.

Data Presentation: Comparative Biological Activities of Thiazole Derivatives

The following tables summarize the inhibitory activities of various thiazole derivatives against different biological targets. These compounds share the core thiazole-4-carboxylic acid scaffold or are otherwise structurally relevant for predicting the activity of this compound.

Table 1: Anticancer Activity of Thiazole Derivatives in Cell-Based Assays

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
2-Arylthiazolidine-4-carboxylic acid amidesProstate Cancer CellsCytotoxicity AssayLow µM range
4-Substituted methoxybenzoyl-aryl-thiazolesMelanoma and Prostate Cancer CellsAntiproliferative AssayLow nM range[1]
2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamideCOLO205 and B16F1 Cancer CellsCytotoxicity Assay30.79 and 74.15[2]
Thiazole Carboxamide Derivative 2b COLO205 and B16F1 Cancer CellsCytotoxicity Assay30.79 and 74.15[2]
Thiazole Carboxamide Derivative 2j ---[2]
Azo-thiazole Derivative 3a Staphylococcus aureusAntibacterial AssayMIC = 10 µg/mL[3]
Azo-thiazole Derivative 3c Staphylococcus aureusAntibacterial AssayMIC = 10 µg/mL[3]

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

Compound/DerivativeKinase TargetAssay TypeIC50 (nM)Reference
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora KinaseKinase Inhibition Assay-[4]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora KinaseKinase Inhibition Assay-[4]
Acylaminopyridine with thiazole ringGSK-3βKinase Inhibition Assay0.29[5]
2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole (BI-87G3)c-Jun N-terminal kinase (JNK)Kinase Inhibition Assay1800[6]
Thieno-thiazole and dihydrothiazolo-thiazole derivativesEGFR, VEGFR-2, BRAFV600EKinase Inhibition AssayPromising suppression[7]

Table 3: Anti-inflammatory Activity of Thiazole Derivatives (COX Inhibition)

Compound/DerivativeEnzyme TargetAssay TypeIC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
Thiazole Carboxamide 2b COX-1 / COX-2Enzyme Inhibition Assay0.239 / 0.1911.251[2]
Thiazole Carboxamide 2a COX-1 / COX-2Enzyme Inhibition Assay- / 0.9582.766[2]
Thiazole Carboxamide 2j COX-2Enzyme Inhibition Assay0.9571.507[2]

Table 4: Antifungal Activity of Thiazole Derivatives

Compound/DerivativeFungal StrainAssay TypeMIC (µg/mL)Reference
2-amino-1,3-thiazole-4-carboxylic acid derivativesVarious fungiAntifungal Susceptibility TestGood activity at 50 µg/mL[8]
Thiazole-1,3,5-triazine hybridsCandida albicansAntifungal Susceptibility Test3.9–62.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols represent standard approaches for assessing the biological activity of small molecules.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining in the reaction.

  • Materials: Kinase of interest, kinase substrate, ATP, test compound, kinase assay buffer, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Procedure:

    • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add the kinase, the test compound dilution, and the kinase assay buffer.

    • Incubate at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

    • Measure the luminescent signal using a microplate reader.

    • Calculate the percentage of kinase activity inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

This assay determines the inhibitory effect of a compound on the peroxidase activity of COX enzymes.

  • Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme (cofactor), a fluorometric probe, test compound, and assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the test compound dilution.

    • Pre-incubate the mixture at the appropriate temperature (e.g., 37°C).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

    • The rate of increase in fluorescence is proportional to the COX activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: Cancer cell line of interest, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., DMSO or a buffered detergent solution), and test compound.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

  • Materials: Fungal strain, appropriate broth medium (e.g., RPMI-1640), test compound, and 96-well microtiter plates.

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain.

    • Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

    • Add the fungal inoculum to each well.

    • Include a positive control (fungus without compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by thiazole derivatives, based on the biological activities identified in the literature.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT GSK3B GSK-3β AKT->GSK3B JNK JNK AP1 AP-1 JNK->AP1 AP1->Transcription Thiazole Thiazole Derivative (Potential Inhibitor) Thiazole->RTK Thiazole->RAF Thiazole->GSK3B Thiazole->JNK

Caption: Potential inhibition points of thiazole derivatives in key kinase signaling pathways.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Thromboxanes->Homeostasis Thiazole Thiazole Derivative (Potential Inhibitor) Thiazole->COX1 Thiazole->COX2

Caption: Inhibition of the cyclooxygenase (COX) pathway by thiazole derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis and Interpretation Compound Compound Synthesis/ Procurement PrimaryScreening Primary Screening (e.g., Single Concentration) Compound->PrimaryScreening AssaySelection Selection of Relevant Biological Assays AssaySelection->PrimaryScreening DoseResponse Dose-Response Studies (IC50 Determination) PrimaryScreening->DoseResponse Selectivity Selectivity Profiling (Against Related Targets) DoseResponse->Selectivity DataAnalysis Data Analysis and IC50 Calculation DoseResponse->DataAnalysis Selectivity->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Report Report Generation SAR->Report

Caption: A general experimental workflow for assessing the biological activity of chemical compounds.

References

Safety Operating Guide

Navigating the Disposal of 2-Ethylthiazole-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Ethylthiazole-4-carboxylic acid, a specialized laboratory chemical, is a critical component of ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is not just a matter of best practice, but a legal and ethical obligation. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for structurally similar thiazole compounds, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is advised.

Ensure that the handling and preparation for disposal occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Core Disposal Principle: Professional Hazardous Waste Management

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. Doing so can lead to environmental contamination and violations of federal, state, and local regulations.

The universally recommended procedure is to dispose of the chemical and its container through a licensed and approved hazardous waste disposal company.[1][2][3][4][5][6][7][8][9] These companies are equipped to handle, transport, and dispose of chemical waste in a manner that is safe and compliant with all regulatory frameworks.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office or your chosen waste disposal vendor. Incompatible materials can lead to dangerous reactions.[6]

  • Containerization:

    • Use a chemically compatible and sealable container for the waste. The original product container is often a suitable choice.

    • Ensure the container is in good condition, free from leaks or damage.

    • Keep the container tightly closed except when adding waste.[1][2][3][4][6][7][8][9]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Consult Institutional EHS:

    • Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the procedures for hazardous waste pickup and disposal at your facility.

    • The EHS office will be familiar with the specific state and local regulations that apply to your location.

  • Engage a Licensed Disposal Vendor:

    • Your EHS department will typically have a contract with a licensed hazardous waste disposal company.

    • This vendor will be responsible for the transportation and ultimate disposal of the chemical waste in accordance with all applicable regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][5]

Regulatory Framework

The disposal of chemical waste in the United States is governed by a multi-tiered regulatory system:

Regulatory LevelKey Regulations and AgenciesRole in Disposal
Federal Environmental Protection Agency (EPA), Resource Conservation and Recovery Act (RCRA)Establishes the "cradle-to-grave" framework for hazardous waste management, including identification, transportation, treatment, storage, and disposal.[1][3][5][10]
State State-level Environmental Protection Agencies or equivalentImplement and enforce hazardous waste regulations that must be at least as stringent as federal RCRA standards.[1][2][5]
Local Municipal or county waste authoritiesMay have additional specific requirements for waste disposal and collection.

It is crucial to consult with your EHS office to ensure compliance with all levels of regulation.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Unused or Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste properly contained and labeled? B->C D Place in a labeled, sealed, compatible container. C->D No E Store in designated hazardous waste area. C->E Yes D->E F Contact Institutional EHS Office E->F G Arrange for pickup by licensed hazardous waste vendor. F->G H End: Compliant Disposal G->H

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Ethylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Ethylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is based on safety data sheets for structurally similar compounds and general laboratory safety principles for handling carboxylic acids and thiazole derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and related compounds are typically classified as irritants. Direct contact can cause skin and serious eye irritation, and inhalation of dust or fumes may lead to respiratory tract irritation.[1][2] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Summary of Recommended Personal Protective Equipment

Protection Type Equipment Specification
Eye/Face Protection Safety Goggles or GlassesChemical splash-resistant, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[3] Inspect gloves for integrity before each use.
Protective ClothingLab coat or chemical-resistant apron to prevent skin contact.[1][4]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust/fumes are generated.[1]
Operational and Handling Protocols

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to avoid inhalation of dust. Use spark-proof tools and equipment.[5]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6] Do not eat, drink, or smoke in the laboratory.[1]

Disposal Plan

Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with incompatible waste streams. This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Disposal Procedure:

  • Dispose of chemical waste through an approved waste disposal plant, following all local, regional, and national regulations.[1]

  • Do not empty into drains or the environment.[2]

Emergency Procedures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6] For larger spills, evacuate the area and follow institutional emergency spill response procedures.

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal A Don Personal Protective Equipment B Prepare Fume Hood and Equipment A->B C Weigh Compound in Fume Hood B->C Proceed to Handling D Transfer Compound to Reaction Vessel C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Dispose of Waste in Labeled Container F->G H Remove PPE and Wash Hands G->H

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.